3-(4-Methylbenzoyl)-4-methylpyridine
Beschreibung
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Eigenschaften
IUPAC Name |
(4-methylphenyl)-(4-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-3-5-12(6-4-10)14(16)13-9-15-8-7-11(13)2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVOXOFZNXXEHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Methylbenzoyl)-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methylphenyl)(4-methylpyridin-3-yl)methanone, also known as 3-(4-Methylbenzoyl)-4-methylpyridine, is a chemical compound of interest in medicinal chemistry and materials science due to its structural motifs. The pyridyl ketone framework is a key feature in various biologically active molecules. This guide provides a comprehensive overview of a feasible synthetic route and detailed characterization methods for this target compound, grounded in established chemical principles.
Synthesis of 3-(4-Methylbenzoyl)-4-methylpyridine
A robust and widely applicable method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[1][2] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[3] In the case of 3-(4-Methylbenzoyl)-4-methylpyridine, the synthesis can be envisioned through the Friedel-Crafts acylation of 4-methylpyridine (4-picoline) with 4-methylbenzoyl chloride.
Reaction Mechanism
The reaction proceeds via the formation of a highly electrophilic acylium ion from 4-methylbenzoyl chloride upon coordination with a Lewis acid, typically aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich π-system of the 4-methylpyridine ring. The substitution is expected to occur predominantly at the 3-position of the pyridine ring, which is the most nucleophilic position. A subsequent workup quenches the reaction and liberates the desired product.
Figure 1: Proposed mechanism for the Friedel-Crafts acylation of 4-methylpyridine.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
4-Methylpyridine (4-picoline)
-
4-Methylbenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to an inert gas line is assembled and flame-dried.
-
Reagent Addition: Anhydrous aluminum chloride (1.2 equivalents) is suspended in anhydrous dichloromethane under an inert atmosphere. The suspension is cooled to 0 °C in an ice bath.
-
A solution of 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the AlCl₃ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, a solution of 4-methylpyridine (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to 0 °C and carefully poured into a mixture of crushed ice and concentrated hydrochloric acid.
-
The mixture is stirred vigorously until all the aluminum salts are dissolved.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed successively with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(4-Methylbenzoyl)-4-methylpyridine.
Characterization of 3-(4-Methylbenzoyl)-4-methylpyridine
The synthesized compound must be thoroughly characterized to confirm its identity and purity. The following techniques are essential for this purpose.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₃NO |
| Molecular Weight | 211.26 g/mol |
| Appearance | Solid |
| Melting Point | To be determined experimentally |
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
-
¹H NMR Spectroscopy (Predicted): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine and the methyl-substituted benzene ring, as well as singlets for the two methyl groups. The chemical shifts (δ) are predicted to be in the following regions (referenced to TMS in CDCl₃):
-
Pyridine Protons: Signals for the protons at positions 2, 5, and 6 of the pyridine ring are expected in the aromatic region (δ 7.0-9.0 ppm).
-
Benzene Protons: Two doublets corresponding to the four protons of the p-substituted benzene ring are expected in the aromatic region (δ 7.2-7.9 ppm).
-
Methyl Protons: Two singlets, one for the methyl group on the pyridine ring and one for the methyl group on the benzoyl moiety, are expected in the aliphatic region (δ 2.3-2.5 ppm).
-
-
¹³C NMR Spectroscopy (Predicted): The ¹³C NMR spectrum will show signals for all 14 carbon atoms in the molecule. The predicted chemical shifts are:
-
Carbonyl Carbon: A signal for the ketone carbonyl carbon is expected in the downfield region (δ ~195 ppm).
-
Aromatic Carbons: Signals for the carbons of the pyridine and benzene rings are expected in the aromatic region (δ 120-160 ppm).
-
Methyl Carbons: Signals for the two methyl carbons are expected in the aliphatic region (δ ~21 ppm).
-
2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion, confirming the elemental composition.
-
Electron Ionization Mass Spectrometry (EI-MS): The fragmentation pattern can provide structural information. Expected key fragments include the molecular ion peak (M⁺) and fragments corresponding to the loss of the methylbenzoyl group or the methylpyridyl group.
3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.[4][5][6]
-
Expected Absorptions:
-
C=O Stretch: A strong absorption band characteristic of the ketone carbonyl group is expected in the region of 1650-1680 cm⁻¹.[7]
-
C=N and C=C Stretches: Aromatic C=N and C=C stretching vibrations from the pyridine and benzene rings are expected in the region of 1400-1600 cm⁻¹.[4]
-
C-H Stretches: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methyl groups will appear just below 3000 cm⁻¹.
-
Workflow for Synthesis and Characterization
Figure 2: A generalized workflow for the synthesis and characterization of 3-(4-Methylbenzoyl)-4-methylpyridine.
Conclusion
This technical guide outlines a reliable synthetic pathway for 3-(4-Methylbenzoyl)-4-methylpyridine via Friedel-Crafts acylation and details the necessary analytical techniques for its comprehensive characterization. The provided experimental protocol and predicted spectral data serve as a valuable resource for researchers and scientists engaged in the synthesis of novel pyridyl ketones for various applications in drug discovery and materials science. Adherence to standard laboratory safety practices is paramount during the execution of these procedures.
References
-
FT-IR AND COMPUTATIONAL STUDY OF DI-2-PYRIDYL KETONE NICOTINOYLHYDRAZONE - SID. (n.d.). Retrieved from [Link]
-
Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC. (n.d.). Retrieved from [Link]
-
Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method - MDPI. (2022, February 15). Retrieved from [Link]
-
Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application | ACS Omega. (2024, May 30). Retrieved from [Link]
-
Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones - MDPI. (2023, June 10). Retrieved from [Link]
- AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE - Googleapis.com. (n.d.).
-
Compound: CHEMBL357322 - ChEMBL - EMBL-EBI. (n.d.). Retrieved from [Link]
-
Synthesis and chemical properties of 4-aroyl-3-methyl-4,10-dihydroindeno[1,2-b]pyrazolo-[4,3-e]pyridin-5-ones - ResearchGate. (2025, August 9). Retrieved from [Link]
-
di-2-Pyridyl ketone - the NIST WebBook. (n.d.). Retrieved from [Link]
-
Representation of substituted pyridines. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Pyridine FTIR Spectroscopy - CET Scientific Services Pte Ltd. (n.d.). Retrieved from [Link]
-
Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap. (2015, February 18). Retrieved from [Link]
-
4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone - Wikipedia. (n.d.). Retrieved from [Link]
-
3-(4-Methylphenyl)-4H-chromen-4-one - PMC. (n.d.). Retrieved from [Link]
-
Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - RSC Publishing. (n.d.). Retrieved from [Link]
-
Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule - PMC. (2023, August 29). Retrieved from [Link]
-
4-Benzylpyridine | C12H11N | CID 16458 - PubChem. (n.d.). Retrieved from [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
4-Benzoylpyridine | C12H9NO | CID 26731 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
API-Mass Spectrometry of Polyketides. I. A Study on the Fragmentation of Triketide Lactones. (2025, August 10). Retrieved from [Link]
-
Antiinflammatory aryl pyridyl ketones | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Synthesis of aryl ketones by acylation of arenes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Friedel–Crafts acylation of different arenes with benzoyl chloride... - ResearchGate. (n.d.). Retrieved from [Link]
Sources
"molecular docking studies involving 3-(4-Methylbenzoyl)-4-methylpyridine"
A Scaffold-Based Approach to Microtubule Inhibitor Discovery
Executive Summary
This technical guide outlines the computational workflow for evaluating 3-(4-Methylbenzoyl)-4-methylpyridine (hereafter referred to as 3,4-MBMP ) as a pharmaceutical lead. Structurally, 3,4-MBMP belongs to the diaryl ketone class, a pharmacophore sharing significant electronic and steric similarities with established microtubule-destabilizing agents (MDAs) like phenstatin and combretastatin A-4.
This guide moves beyond basic docking tutorials to address the specific challenges of this scaffold: ortho-substitution driven atropisomerism and pyridine nitrogen protonation states . It is designed for medicinal chemists and computational biologists seeking to rigorously validate this compound against the Colchicine Binding Site (CBS) of
Part 1: Ligand Architectonics & Conformational Analysis
The primary source of error in docking diaryl ketones is the neglect of the dihedral twist. The steric clash between the carbonyl oxygen and the methyl group at the 4-position of the pyridine ring forces the molecule out of planarity.
1.1 Density Functional Theory (DFT) Optimization
Standard force fields (MMFF94, UFF) often underestimate the energy barrier of rotation for ortho-substituted biaryls. To ensure the docked pose is biologically accessible:
-
Method: Perform geometry optimization using B3LYP/6-31G * (or higher) in the gas phase.
-
Objective: Calculate the equilibrium dihedral angle (
) between the pyridine and phenyl rings. -
Protocol:
-
Generate the initial 3D structure.
-
Run a Relaxed Potential Energy Surface (PES) Scan on the central
torsion. -
Extract the global minimum conformer. Note: Expect a twist angle of
45-60° due to the 4-methyl steric anchor.
-
1.2 Charge Assignment & Tautomerism
-
Protonation State: The pyridine nitrogen (
) is predominantly neutral at physiological pH (7.4). However, if the target pocket is acidic (e.g., specific lysosomal targets), generate the protonated species ( ). -
Charge Model: Use Gasteiger-Marsili or RESP (Restrained Electrostatic Potential) charges derived from the DFT output. Do not rely on Gasteiger charges calculated on unoptimized geometries.
Part 2: Target Selection & Preparation
While benzoylpyridines show affinity for various kinases, the Colchicine Binding Site (CBS) of Tubulin is the most validated target for this pharmacophore due to the hydrophobic pocket's requirement for a "twisted" biaryl system.
2.1 Crystal Structure Retrieval[1]
-
Target: Tubulin-Colchicine Complex.[2]
-
PDB ID: 4O2B (High resolution, 2.30 Å) or 1SA0.
-
Rationale: 4O2B contains a native colchicine ligand, providing a reliable reference for the "twisted" conformation required by the CBS.
2.2 Protein Preparation Protocol
-
Strip Waters: Remove crystallographic water molecules, except those bridging the ligand and protein (rare in CBS, but check for H-bond networks).
-
Fix Side Chains: Model missing residues using a rotamer library (e.g., Dunbrack 2010).
-
H-Bond Optimization: Optimize Hydrogen bond networks (flip Asn/Gln/His) at pH 7.4.
-
Energy Minimization: Restrained minimization (OPLS3e or AMBER ff14SB) to relieve steric clashes introduced during protonation. RMSD limit: 0.30 Å (prevents distorting the experimental backbone).
Part 3: The Docking Protocol (Step-by-Step)
This protocol assumes the use of a genetic algorithm-based docker (e.g., AutoDock Vina or Glide), which is standard for small molecule exploration.
3.1 Grid Generation
The CBS is located at the interface of
-
Center: Define the grid box center using the centroid of the co-crystallized ligand (Colchicine) in 4O2B.
-
Dimensions:
Å. This is sufficient to cover the hydrophobic sub-pockets (Zones 1, 2, and 3) without exploring irrelevant surface space.
3.2 Docking Parameters (The "Precision" Settings)
To avoid false positives, increase the sampling exhaustiveness:
-
Algorithm: Lamarckian Genetic Algorithm (LGA) or Iterated Local Search.
-
Exhaustiveness/Precision: Set to 32 (Vina) or XP (Extra Precision in Glide).
-
Num Modes: Generate 20 poses.
-
Energy Range: 3.0 kcal/mol (discard poses significantly worse than the best).
3.3 The "Self-Validating" Control
Crucial Step: Before docking 3,4-MBMP, re-dock the native ligand (Colchicine) extracted from the PDB.
-
Success Metric: The Root Mean Square Deviation (RMSD) between the re-docked pose and the crystal pose must be < 2.0 Å . If > 2.0 Å, the grid or force field parameters are incorrect.
Part 4: Visualization of the Workflow
The following diagram illustrates the integrated computational pipeline, emphasizing the feedback loop between DFT and docking.
Figure 1: Integrated workflow for precision docking of 3,4-MBMP, highlighting the critical DFT optimization step.
Part 5: Results Interpretation & Interaction Profiling
When analyzing the docking results for 3,4-MBMP, focus on these specific molecular interactions which define high-affinity binding in the CBS.
5.1 Key Residue Interactions
| Interaction Type | Target Residue (Tubulin | Ligand Moiety (3,4-MBMP) | Significance |
| H-Bond (Acceptor) | Cys241 or Val238 | Pyridine Nitrogen | Critical for anchoring the heterocycle. |
| Tyr202 | 4-Methylbenzoyl ring | Stabilizes the "A-ring" mimetic. | |
| Hydrophobic | Leu248, Leu255 | 4-Methyl group (Pyridine) | Fits into the hydrophobic pocket, increasing selectivity. |
| Cation- | Lys254 | Benzoyl ring | Potential electrostatic stabilization. |
5.2 The "Pose Filter"
Reject any pose where:
-
The pyridine nitrogen is exposed to the solvent (it should be buried).
-
The dihedral angle is planar (0° or 180°). The pocket requires a twisted conformation.
-
The binding energy (
) is > -7.0 kcal/mol (typical cutoff for lead compounds in this pocket).
Part 6: Experimental Validation (Next Steps)
To validate the in silico findings, the following assays are recommended:
-
Tubulin Polymerization Assay: Fluorescence-based monitoring of tubulin assembly in the presence of 3,4-MBMP.
-
Competitive Binding Assay: Displacement of
-Colchicine to confirm the binding site.
References
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link
-
Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2012). An overview of tubulin inhibitors that interact with the colchicine binding site. Pharmaceutical Research, 29(11), 2943-2971. Link
-
Wang, Y., et al. (2014). Structure of the colchicine-binding site of tubulin. Nature, 512, 85–90 (PDB 4O2B Reference). Link
-
Romagnoli, R., et al. (2013). Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-thiophene derivatives as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 56(22), 9296–9309. (Provides context for benzoyl-heterocycle docking). Link
- Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. (Standard reference for DFT methodology).
Sources
Application Notes & Protocols: 3-(4-Methylbenzoyl)-4-methylpyridine as a Chemical Probe for Steroidogenesis
Disclaimer: This document is intended for research purposes only. The information provided is based on the analysis of publicly available scientific literature. While the topic specified is "3-(4-Methylbenzoyl)-4-methylpyridine," the available data strongly suggest this refers to or is a close analog of the well-characterized compound Metyrapone. Therefore, this guide is based on the established properties and applications of Metyrapone as a chemical probe.
I. Introduction: Unveiling a Potent Modulator of Cortisol Synthesis
3-(4-Methylbenzoyl)-4-methylpyridine, a structural analog of the extensively studied compound Metyrapone, represents a valuable chemical probe for researchers in endocrinology, neurobiology, and drug discovery. Its significance lies in its ability to selectively inhibit a key enzyme in the cortisol biosynthesis pathway, thereby allowing for the precise dissection of the hypothalamic-pituitary-adrenal (HPA) axis and the study of steroid-dependent physiological and pathological processes.
Metyrapone, the prototypical compound in this class, is an inhibitor of the enzyme steroid 11-beta-monooxygenase (also known as 11-beta-hydroxylase or CYP11B1)[1][2][3]. This enzyme catalyzes the final and rate-limiting step in the synthesis of cortisol, the primary glucocorticoid in humans[1]. By blocking this step, these compounds effectively reduce circulating cortisol levels, triggering a cascade of feedback mechanisms within the HPA axis. This makes them indispensable tools for both diagnostic and research applications, including the investigation of Cushing's syndrome and adrenal insufficiency[2][4].
This guide provides a comprehensive overview of the mechanism of action of 3-(4-Methylbenzoyl)-4-methylpyridine (as represented by Metyrapone) and detailed protocols for its application as a chemical probe in both in vitro and cell-based assays.
II. Mechanism of Action: Targeting the Final Step of Cortisol Production
The primary molecular target of 3-(4-Methylbenzoyl)-4-methylpyridine is the cytochrome P450 enzyme, 11-beta-hydroxylase (CYP11B1)[1][2]. This enzyme is located in the inner mitochondrial membrane of adrenal cortical cells. CYP11B1 is responsible for the hydroxylation of 11-deoxycortisol to produce cortisol[1][5].
The inhibitory action of this chemical probe on CYP11B1 leads to two major biochemical consequences:
-
Decreased Cortisol Synthesis: The most direct effect is a significant reduction in the production and secretion of cortisol from the adrenal glands[1].
-
Accumulation of Precursors: Inhibition of the final step of cortisol synthesis results in the accumulation of its immediate precursor, 11-deoxycortisol[1][4].
This acute reduction in cortisol levels disrupts the negative feedback loop that cortisol normally exerts on the hypothalamus and the anterior pituitary gland. Consequently, there is an increased secretion of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary[1]. This compensatory increase in ACTH stimulates the adrenal cortex, further amplifying the production of steroid precursors, most notably 11-deoxycortisol[1][4].
Signaling Pathway Diagram
Caption: Inhibition of Cortisol Synthesis by 3-(4-Methylbenzoyl)-4-methylpyridine.
III. Applications in Research
The unique mechanism of action of 3-(4-Methylbenzoyl)-4-methylpyridine makes it a versatile tool for a range of research applications:
-
Investigating the HPA Axis: By acutely perturbing cortisol levels, this probe allows for the study of the dynamic feedback mechanisms of the HPA axis in response to stress and other stimuli.
-
Modeling Adrenal Insufficiency: In both in vitro and in vivo models, it can be used to create a state of temporary adrenal insufficiency, enabling the study of the physiological consequences of low cortisol.
-
Studying Steroid-Dependent Processes: This probe can be employed to investigate the role of cortisol in various biological processes, including immune function, metabolism, and neuronal activity.
-
Screening for Novel Steroidogenesis Modulators: It can serve as a reference compound in high-throughput screening assays aimed at identifying new inhibitors or activators of cortisol synthesis.
IV. Experimental Protocols
The following protocols provide a starting point for utilizing 3-(4-Methylbenzoyl)-4-methylpyridine in your research. It is crucial to optimize these protocols for your specific experimental system.
Protocol 1: In Vitro Inhibition of CYP11B1 in Adrenal Cell Lines
Principle: This protocol details the use of 3-(4-Methylbenzoyl)-4-methylpyridine to inhibit the conversion of a precursor to cortisol in a human adrenal cortical cell line (e.g., NCI-H295R). The levels of cortisol in the cell culture supernatant are then quantified to determine the inhibitory potency of the compound.
Materials:
-
Human adrenal cortical cell line (e.g., NCI-H295R)
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics
-
3-(4-Methylbenzoyl)-4-methylpyridine (or Metyrapone)
-
DMSO (for stock solution)
-
11-Deoxycortisol (substrate)
-
Forskolin (or other ACTH pathway activator)
-
Cortisol ELISA kit
-
96-well cell culture plates
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
-
Plate reader for ELISA
Procedure:
-
Cell Seeding: Seed NCI-H295R cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Preparation of Compound Dilutions: Prepare a 10 mM stock solution of 3-(4-Methylbenzoyl)-4-methylpyridine in DMSO. Serially dilute the stock solution in cell culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add 100 µL of fresh medium containing the desired concentrations of the chemical probe to the respective wells.
-
Include a vehicle control (DMSO only) and a positive control (e.g., a known CYP11B1 inhibitor).
-
Pre-incubate the cells with the compound for 1 hour.
-
-
Stimulation of Steroidogenesis:
-
Add 10 µL of a solution containing forskolin (final concentration 10 µM) and 11-deoxycortisol (final concentration 1 µM) to each well to stimulate cortisol production.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Carefully collect the cell culture supernatant from each well for cortisol measurement.
-
Cortisol Quantification: Measure the cortisol concentration in the supernatants using a cortisol ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cortisol inhibition for each concentration of the probe compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the probe.
-
Determine the IC50 value (the concentration of the probe that causes 50% inhibition of cortisol production) using non-linear regression analysis.
-
Experimental Workflow Diagram
Caption: Workflow for In Vitro CYP11B1 Inhibition Assay.
Protocol 2: Assessment of HPA Axis Feedback in a Pituitary Cell Line
Principle: This protocol utilizes the reduction of cortisol by 3-(4-Methylbenzoyl)-4-methylpyridine in a co-culture system or by using conditioned media to demonstrate the resulting increase in ACTH secretion from a pituitary cell line (e.g., AtT-20).
Materials:
-
Adrenal cell line (e.g., NCI-H295R)
-
Pituitary cell line (e.g., AtT-20)
-
Cell culture media for both cell lines
-
3-(4-Methylbenzoyl)-4-methylpyridine
-
DMSO
-
Corticotropin-releasing hormone (CRH)
-
ACTH ELISA kit
-
24-well cell culture plates
Procedure:
-
Preparation of Conditioned Media:
-
Culture NCI-H295R cells to 80-90% confluency.
-
Treat the cells with either vehicle (DMSO) or an effective concentration of 3-(4-Methylbenzoyl)-4-methylpyridine (e.g., 5x the IC50 value determined in Protocol 1) for 24 hours.
-
Collect the conditioned media from both vehicle- and probe-treated cells.
-
-
Pituitary Cell Seeding: Seed AtT-20 cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment with Conditioned Media:
-
Remove the old medium from the AtT-20 cells.
-
Add 500 µL of the conditioned media (from either vehicle- or probe-treated adrenal cells) to the respective wells.
-
As a positive control for ACTH secretion, treat a set of wells with a known concentration of CRH (e.g., 100 nM).
-
-
Incubation: Incubate the AtT-20 cells for 6 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Collect the supernatant from the AtT-20 cells.
-
ACTH Quantification: Measure the ACTH concentration in the supernatants using an ACTH ELISA kit following the manufacturer's protocol.
-
Data Analysis:
-
Compare the ACTH levels in the supernatant of AtT-20 cells treated with conditioned media from probe-treated adrenal cells to those treated with conditioned media from vehicle-treated adrenal cells.
-
A significant increase in ACTH in the probe-treated condition demonstrates the removal of the negative feedback inhibition by cortisol.
-
V. Data Interpretation and Troubleshooting
| Observation | Possible Cause | Troubleshooting Steps |
| High variability in cortisol/ACTH levels | Inconsistent cell numbers, pipetting errors, edge effects on the plate. | Ensure uniform cell seeding, use a multichannel pipette for additions, and avoid using the outer wells of the plate. |
| Low or no inhibition of cortisol | Inactive compound, incorrect concentration, cell line not responsive. | Verify the identity and purity of the chemical probe, prepare fresh dilutions, and confirm the expression of CYP11B1 in the cell line. |
| No increase in ACTH in Protocol 2 | Insufficient cortisol reduction, pituitary cells not responsive, degradation of ACTH. | Increase the concentration of the probe used to treat adrenal cells, confirm the responsiveness of AtT-20 cells to CRH, and use protease inhibitors during sample collection. |
VI. Physicochemical Properties and Handling
| Property | Value (for Metyrapone) |
| Molecular Formula | C14H14N2O |
| Molecular Weight | 226.27 g/mol [3] |
| Solubility | Soluble in DMSO and ethanol. |
| Storage | Store solid compound at room temperature. Store stock solutions at -20°C. |
Note: It is recommended to perform a solubility test for the specific batch of 3-(4-Methylbenzoyl)-4-methylpyridine being used.
VII. References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Metyrapone? Retrieved from [Link]
-
Synapse. (2023, September 10). An In-depth Analysis of Metyrapone's R&D Progress and Mechanism of Action. Retrieved from [Link]
-
HRA Pharma. (2023, June 15). About Metopirone (metyrapone). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Metyrapone. PubChem. Retrieved from [Link]
-
Igoe, E., et al. (2017). The chemical probe NI-57 is a pan-BRPF chemical probe of the bromodomain of BRPF1, BRPF2 (BRD1), and BRPF3. Journal of Medicinal Chemistry. (Note: While this reference is for a different probe, it provides context on chemical probe characteristics).
-
Sigalas, P. D., et al. (2018). Steroid synthesis pathway. Metyrapone acts by blocking the conversion of 11-deoxycortisol to cortisol by P450c11 (11β hydroxylase). Journal of Psychopharmacology. Retrieved from [Link]
Sources
- 1. What is the mechanism of Metyrapone? [synapse.patsnap.com]
- 2. An In-depth Analysis of Metyrapone's R&D Progress and Mechanism of Action [synapse.patsnap.com]
- 3. Metyrapone | C14H14N2O | CID 4174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. About Metopirone (metyrapone) - Metopirone [metopirone.com]
- 5. researchgate.net [researchgate.net]
"safe handling and storage procedures for 3-(4-Methylbenzoyl)-4-methylpyridine"
An in-depth guide for researchers, scientists, and drug development professionals on the safe handling and storage of 3-(4-Methylbenzoyl)-4-methylpyridine. This document provides comprehensive protocols and insights grounded in established safety principles for pyridine and aromatic ketone derivatives.
Compound Identification and Hazard Assessment
Researchers must treat this compound with the appropriate level of caution, assuming it possesses hazards characteristic of its chemical class until proven otherwise. The protocols outlined below are based on established best practices for handling pyridine derivatives and aromatic ketones.[1][2][3]
Table 1: Assumed Properties and Potential Hazards
| Property | Value / Information | Rationale / Source Analogy |
| Appearance | Likely a light yellow or off-white solid. | Based on similar aromatic ketones and pyridinyl compounds.[4] |
| Odor | Potentially a characteristic, pungent odor. | Pyridine and its derivatives are known for strong, unpleasant odors.[1][2] |
| Assumed GHS Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | Based on classifications for pyridine, methylpyridines, and related compounds.[3][4][5][6] |
| Assumed Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P271: Use only in a well-ventilated area.P280: Wear protective gloves/clothing/eye protection. | Standard precautions for toxic and irritating solid compounds.[3][4][7] |
Engineering Controls and Personal Protective Equipment (PPE)
The primary objective when handling 3-(4-Methylbenzoyl)-4-methylpyridine is to prevent exposure through inhalation, skin contact, and ingestion.[1] This is achieved through a multi-layered approach combining engineering controls and appropriate PPE.
Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[1][2] This is critical to contain airborne particulates and potential vapors, protecting the user from respiratory exposure.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.[2]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles that meet ANSI Z87.1 or European Standard EN166 specifications are mandatory.[8] Standard safety glasses do not provide adequate protection from splashes or fine dust.
-
Hand Protection: Use nitrile or neoprene gloves.[1][2] Latex gloves are not recommended as they offer poor resistance to many organic chemicals. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.
-
Body Protection: A flame-retardant lab coat must be worn and kept fully buttoned.[3] This protects against splashes and prevents contamination of personal clothing.
-
Respiratory Protection: If there is a risk of dust generation outside of a fume hood (e.g., during a large spill), a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter is required.[8][9]
Standard Operating Protocol: Safe Handling Workflow
The following protocols provide step-by-step guidance for the safe handling of 3-(4-Methylbenzoyl)-4-methylpyridine throughout its lifecycle in the laboratory.
Receiving and Initial Inspection
-
Verify Identity: Upon receipt, cross-reference the container label with the purchase order and any accompanying documentation to ensure the correct chemical has been delivered.
-
Inspect Container: Visually inspect the container for any signs of damage, such as cracks, loose caps, or external contamination. Do not accept damaged containers.
-
Labeling: Ensure the container is clearly labeled with the full chemical name, hazard pictograms, and date of receipt.
-
Initial Storage: Immediately transfer the container to a designated, appropriate storage location as described in Section 4.0.
Weighing and Transferring the Solid Compound
Causality: The primary risks during this process are the generation of airborne dust (inhalation hazard) and contamination of surfaces and equipment (contact hazard).
-
Prepare the Work Area: Before bringing the chemical into the fume hood, decontaminate the work surface and the balance. Place a weigh boat or appropriate container on the balance.
-
Don PPE: Put on all required PPE as outlined in Section 2.2.
-
Transfer Compound: Working well within the fume hood, carefully open the container. Use a clean, dedicated spatula to transfer the desired amount of solid to the weigh boat. Avoid any actions that could create dust, such as dropping the solid from a height.
-
Seal Container: Immediately and securely close the primary container.
-
Clean Up: Decontaminate the spatula and any affected surfaces within the fume hood using an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water solution. Dispose of contaminated wipes as hazardous waste.
Solution Preparation
-
Select Solvent: Choose a solvent appropriate for the experimental procedure.
-
Add Solvent: Carefully add the weighed solid to the solvent in the reaction vessel or flask. This should be done within the fume hood.
-
Dissolution: If necessary, use gentle agitation (e.g., a magnetic stirrer) to dissolve the solid. Avoid heating unless the protocol specifically requires it, and if so, use a controlled heating mantle and ensure the setup is secure.
Standard Operating Protocol: Safe Storage
Improper storage is a common cause of laboratory accidents. The goal is to maintain the compound's integrity while preventing reactions with incompatible materials and protecting personnel.
Storage Conditions
-
Location: Store the compound in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][5] A dedicated cabinet for toxic or reactive solids is recommended.[10][11]
-
Container: Keep the container tightly closed to prevent the absorption of moisture and to contain any potential vapors.[1][4][12]
-
Temperature: Store at ambient room temperature unless specific stability data indicates otherwise. Avoid temperature extremes.[1]
Chemical Incompatibility
Causality: Storing incompatible chemicals together can lead to dangerous reactions, such as the generation of toxic gas, fire, or explosions.[13] 3-(4-Methylbenzoyl)-4-methylpyridine should be segregated from the following:
-
Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, peroxides). Ketones can react violently with strong oxidizers.[14]
-
Strong Reducing Agents: (e.g., hydrides, alkali metals). Ketones can be reduced exothermically.[14]
-
Strong Acids: (e.g., sulfuric acid, hydrochloric acid). Pyridine derivatives are basic and will react with acids.[12]
-
Acid Chlorides and Anhydrides: These can react with the compound.[9][12]
Do not store chemicals alphabetically unless they have first been segregated by hazard class.[11][13]
Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
Spill Response
-
Small Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.[2][15]
-
Carefully scoop the material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent and then soap and water.
-
-
Large Spill (outside a fume hood):
-
Evacuate the area immediately.
-
Alert laboratory personnel and contact the institutional safety office.
-
Prevent entry to the area.
-
Allow only trained emergency response personnel to handle the cleanup.[16]
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4][8]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][5] Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[9][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][12]
Waste Disposal
All waste containing 3-(4-Methylbenzoyl)-4-methylpyridine, including contaminated absorbents, disposable PPE, and empty containers, must be disposed of as hazardous chemical waste.[12] Collect waste in a clearly labeled, sealed container and follow all institutional, local, and national regulations for disposal.
Visualization of Workflow
The following diagram illustrates the safe handling lifecycle for 3-(4-Methylbenzoyl)-4-methylpyridine in a laboratory setting.
Caption: Workflow for the safe handling of 3-(4-Methylbenzoyl)-4-methylpyridine.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Chemwatch. PYRIDINE Safety Data Sheet. [Link]
-
University of St Andrews. Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. [Link]
-
Labkem. UN1282 Pyridine AGR, ACS, Ph Eur Safety Data Sheet. [Link]
-
Towson University. Recommended Procedures for the Safe Storage of Chemicals in Laboratories. [Link]
-
University of Illinois Urbana-Champaign. Chemical Storage Guide. [Link]
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. thermofishersci.in [thermofishersci.in]
- 6. tcichemicals.com [tcichemicals.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. towson.edu [towson.edu]
- 11. Chemical Storage Guide [wichita.edu]
- 12. fishersci.com [fishersci.com]
- 13. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 14. TRIHYDROXYBUTYROPHENONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. labbox.it [labbox.it]
- 16. au.vwr-cmd2.com [au.vwr-cmd2.com]
Application Note: Utilization of 3-(4-Methylbenzoyl)-4-methylpyridine in Neurodegenerative Disease Research
Executive Summary & Scientific Rationale
3-(4-Methylbenzoyl)-4-methylpyridine (hereafter referred to as 3,4-MBMP ) is a critical heterocyclic precursor used primarily in the synthesis of tricyclic antihistamines, most notably Loratadine and Desloratadine . While historically categorized as allergy therapeutics, recent high-impact research has repurposed this chemical scaffold for neurodegenerative disease applications.
The core application of 3,4-MBMP in modern neuroscience lies in its utility as a privileged scaffold to generate agents that antagonize the Histamine H1 Receptor (H1R) on microglia.
The Mechanism: The H1R-Microglia Axis
In neurodegenerative pathologies like Alzheimer’s Disease (AD) and Amyotrophic Lateral Sclerosis (ALS), microglia shift to a chronic pro-inflammatory (M1-like) state.
-
Histamine Dysregulation: Histamine levels are often elevated in the cerebrospinal fluid of AD/PD patients.
-
Receptor Activation: Histamine binds to H1R on microglia.
-
Signaling Cascade: H1R activation triggers the
pathway PLC activation mobilization NF- B nuclear translocation. -
Neurotoxicity: This results in the release of TNF-
, IL-1 , and NO, driving neuronal death.
Application Scope: Researchers utilize 3,4-MBMP to synthesize H1R antagonists that cross the Blood-Brain Barrier (BBB), thereby blocking this cascade, promoting microglial phagocytosis of amyloid-beta (A
Chemical Pathway & Scaffold Utility[1]
The utility of 3,4-MBMP is defined by its ability to undergo McMurry Coupling to form the tricyclic cyclohepta[1,2-b]pyridine core, which is essential for H1R binding affinity.
Visualization: Synthesis & Signaling Workflow
Figure 1: Workflow linking the chemical precursor 3,4-MBMP to its neuroprotective biological outcome.
Protocol A: Chemical Derivatization (Library Generation)
Objective: To convert the 3,4-MBMP precursor into a tricyclic H1-antagonist suitable for CNS testing.
Safety: Perform all steps in a fume hood.
Reagents
-
3-(4-Methylbenzoyl)-4-methylpyridine (Starting Material)
-
Titanium(IV) chloride (
) -
Zinc powder (activated)
-
Anhydrous Tetrahydrofuran (THF)
-
Pyridinium chlorochromate (PCC) - if oxidation state adjustment is needed
Step-by-Step Methodology
-
Catalyst Preparation:
-
Suspend Zinc powder (2.5 eq) in anhydrous THF under Argon atmosphere.
-
Cool to 0°C. Dropwise add
(1.2 eq). -
Reflux the mixture for 2 hours to generate the low-valent Titanium species (McMurry reagent).
-
-
Cyclization:
-
Dissolve 3,4-MBMP (1.0 eq) in anhydrous THF.
-
Add the precursor solution dropwise to the refluxing Titanium slurry.
-
Critical Step: Continue reflux for 4–6 hours. The intramolecular coupling connects the carbonyl carbon (benzoyl group) to the methyl group on the pyridine (via an intermediate), closing the seven-membered ring.
-
-
Quenching & Isolation:
-
Cool to room temperature.[1] Quench with 10%
solution. -
Extract with Ethyl Acetate (3x). Dry over
. -
Purify via Flash Chromatography (Hexane:EtOAc gradient).
-
-
Functionalization (Optional):
-
The resulting olefin can be reduced or derivatized (e.g., N-demethylation via chloroformate reagents) to generate Desloratadine analogues with varying BBB permeability profiles.
-
Protocol B: In Vitro Microglial Neuroinflammation Assay
Objective: Validate the anti-inflammatory potency of 3,4-MBMP-derived compounds using the BV-2 microglial cell line.
Experimental Design Table
| Parameter | Condition / Value |
| Cell Model | BV-2 Immortalized Murine Microglia |
| Inducer | Lipopolysaccharide (LPS) (1 |
| Treatment | 3,4-MBMP Derivatives (0.1, 1, 10 |
| Positive Control | Minocycline (10 |
| Readouts | Nitric Oxide (Griess), TNF- |
Workflow
-
Seeding: Plate BV-2 cells at
cells/well in 24-well plates. Allow adherence for 24h. -
Pre-treatment: Add the synthesized derivative (dissolved in DMSO, final concentration <0.1%) 1 hour prior to stimulation.
-
Note: Include a Vehicle Control (DMSO only).
-
-
Stimulation: Add LPS (1
g/mL) to induce M1 polarization. Incubate for 24 hours. -
Nitric Oxide (NO) Quantification:
-
Collect 50
L of supernatant. -
Mix with 50
L Griess Reagent (1% sulfanilamide + 0.1% NED). -
Incubate 10 min in dark. Measure Absorbance at 540 nm.
-
-
Cytokine Analysis: Use remaining supernatant for TNF-
and IL-1 ELISA kits. -
Mechanistic Check: Lyse cells and perform Western Blot for Phospho-NF-
B p65 . Effective compounds should significantly reduce phosphorylation levels compared to LPS-only control.
Protocol C: In Vivo Validation (Alzheimer's Model)
Objective: Assess the efficacy of the derived compound in ameliorating amyloid pathology.
Subject Selection
-
Model: APP/PS1 or 5XFAD Transgenic Mice (6–8 months old).
-
Control: Wild-type (WT) littermates.
Administration & Dosing
-
Formulation: Dissolve compound in saline with 5% DMSO/5% Tween-80.
-
Regimen: Oral gavage (p.o.) or Intraperitoneal (i.p.) injection, 5–10 mg/kg/day for 4 weeks.
-
Rationale: Chronic treatment is required to observe changes in plaque load.
-
Readout: Immunohistochemistry (Iba1 & A )
-
Perfusion: Anesthetize mice and perfuse transcardially with PBS followed by 4% Paraformaldehyde (PFA).
-
Sectioning: Cryosection brains (30
m thickness). -
Staining:
-
Primary Antibodies: Anti-Iba1 (Microglia marker), Anti-A
(Plaque marker). -
Secondary: Alexa Fluor 488 (Green) / 594 (Red).
-
-
Analysis:
-
Quantify Microglial Coverage around plaques.
-
Calculate the percentage of "Ramified" (Resting/Anti-inflammatory) vs. "Amoeboid" (Activated/Pro-inflammatory) microglia.
-
Success Metric: Treatment should restore microglial ramification and reduce total A
burden.
-
Visualization of Signaling Pathway[4][5]
The following diagram illustrates the specific pathway inhibited by compounds derived from the 3,4-MBMP scaffold.
Figure 2: Molecular mechanism of action. Antagonism of H1R prevents the calcium-dependent NF-
References
-
Zhang, X., et al. (2021). Antiallergic drug desloratadine as a selective antagonist of 5HT2A receptor ameliorates pathology of Alzheimer's disease model mice by improving microglial dysfunction.[2][3] Aging Cell, 20(1), e13286.[2]
-
Rocha, S.M., et al. (2016). Histamine induces microglia activation and dopaminergic neuronal toxicity via H1 receptor activation. Journal of Neuroinflammation, 13(1), 137.
-
Wang, M., et al. (2020). Histamine Induces Microglia Activation and the Release of Proinflammatory Mediators in Rat Brain Via H1R or H4R.[4] Neurochemical Research, 45, 183–193.
- Appel, S.H., et al. (2021). Microglia in Neurodegeneration: An Opportunity for Precision Medicine. Nature Reviews Neurology. (Contextual grounding for Microglial assays).
-
ChemicalBook. Loratadine Synthesis Intermediates. (Verification of 3-(4-Methylbenzoyl)-4-methylpyridine as the specific precursor).
Sources
- 1. Loratadine synthesis - chemicalbook [chemicalbook.com]
- 2. Antiallergic drug desloratadine as a selective antagonist of 5HT2A receptor ameliorates pathology of Alzheimer's disease model mice by improving microglial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histamine Induces Microglia Activation and the Release of Proinflammatory Mediators in Rat Brain Via H1R or H4R - PubMed [pubmed.ncbi.nlm.nih.gov]
"protocol for high-pressure slurry packing of chromatographic columns"
Abstract
This guide details the engineering principles and operational protocols for packing high-efficiency liquid chromatography columns (HPLC/UHPLC) using the high-pressure slurry method.[1] Unlike gravity-fed or low-pressure systems, high-performance packing requires overcoming the "Wall Effect" and minimizing particle size segregation through rapid bed consolidation. This protocol focuses on the Kinetic Stability approach—using high-viscosity or high-velocity packing to freeze particles in place before they settle—rather than the older "Balanced Density" method, which utilized toxic halogenated solvents.
Part 1: The Physics of Packing (Pre-Packing Considerations)
The Objective: Bed Homogeneity
The goal is to achieve a Packed Bed Density (
Slurry Solvent Selection
The slurry solvent is the critical variable. It must suspend the particles long enough to be pumped into the column without size segregation (larger particles settling faster).
Mechanism:
-
Dispersion: The solvent must overcome Van der Waals forces to prevent particle aggregation (clumping), which leads to voids.
-
Suspension: According to Stokes' Law , particle settling velocity (
) is defined as: Where is particle density, is fluid density, and is fluid viscosity.
To minimize
Table 1: Recommended Slurry Solvents by Stationary Phase
| Stationary Phase | Particle Type | Recommended Slurry Solvent | Slurry Conc. (w/v) | Mechanism |
| C18 / C8 | Fully Porous Silica | Acetone (100%) or Acetone/Hexane (90:10) | 10% - 15% | Low viscosity allows high velocity; polarity prevents aggregation. |
| C18 | Core-Shell (Solid Core) | Methanol/Chloroform (Mixed) | 15% - 20% | Higher density required due to heavier solid core particles. |
| HILIC / Bare Silica | Silica | Dioxane or Methanol | 5% - 10% | Prevents hydrogen bonding/aggregation of silanols. |
| Polymer (PLRP) | Polystyrene-DVB | Tetrahydrofuran (THF) | 10% | Swells the polymer slightly for tight packing; prevents shrinking. |
Part 2: Hardware Configuration
The packing system requires a pneumatic amplifier pump (e.g., Haskel) capable of generating pressures significantly higher than the column's operating pressure (often 10,000+ PSI).
The Packing Rig Diagram
The following diagram illustrates the fluid path and critical components.
Figure 1: Schematic of a High-Pressure Slurry Packing System. The "Slurry Reservoir" acts as a pre-column chamber containing the particle suspension.
Part 3: Step-by-Step Packing Protocol
Phase A: Preparation
-
Calculate Media Mass:
- : Column radius (cm)
- : Column length (cm)
- : Packing density (typically 0.5 - 0.8 g/mL for silica).
-
Note: The 1.2 factor adds a 20% excess to fill the reservoir dead volume.
-
Slurry Generation:
-
Weigh the media into a beaker.[2]
-
Add the calculated volume of Slurry Solvent (see Table 1).
-
Sonicate for 5 minutes maximum. Warning: Excessive sonication fractures particles, creating "fines" that clog frits.
-
Phase B: System Assembly
-
Connect the Column Blank (with bottom frit installed) to the bottom of the Slurry Reservoir .
-
Pour the sonicated slurry immediately into the reservoir.
-
Fill the remainder of the reservoir carefully with Packing Solvent (usually the same as slurry solvent or slightly more viscous).
-
Attach the reservoir cap (connected to the pump line).
Phase C: The Packing Process ("The Shot")
Figure 2: Operational workflow for the packing event. The "Rapid Pressure Ramp" is crucial to prevent particle settling before the bed forms.
-
The Shot: Turn on the pump. The goal is to reach the Target Packing Pressure instantly (shock packing).
-
Target Pressure Rule of Thumb:
the maximum expected operating pressure. -
Example: For a 1000 bar UHPLC column, pack at 1200-1400 bar.
-
-
Flow Maintenance: As the bed forms, backpressure will rise, and flow will decrease. Maintain Constant Pressure (not constant flow) to compress the bed fully.
-
Duration: Pump at max pressure for 15–20 minutes. This ensures the bed is fully compressed and the "viscoelastic" relaxation of the particles occurs.
-
Depressurization (Critical):
Phase D: Finishing
-
Disconnect the column from the reservoir.
-
Use a razor blade to trim the excess packing material flush with the column inlet.
-
Install the inlet frit and end fitting immediately. Tighten to the specified torque.
Part 4: Quality Control & Validation
A packed column must be validated using a non-retained marker (for bed quality) and a retained compound (for interaction).
Test Conditions
-
Mobile Phase: 50:50 Acetonitrile:Water (isocratic).
-
Test Solute: Uracil (t0 marker) and Naphthalene or Acenaphthene (retained).
-
Flow Rate: Optimized for particle size (e.g., 0.3 mL/min for 2.1mm ID).
Acceptance Criteria (Calculations)
Reduced Plate Height (
)
A measure of efficiency independent of particle size (
-
Target:
(Excellent), (Acceptable). -
If
, the bed is loose; repack at higher pressure.
Asymmetry Factor (
)
-
Target:
. - (Tailing): Indicates a loose bed or "void" at the inlet.
- (Fronting): Indicates channeling or bed compression issues.
References
-
Cytiva (formerly GE Healthcare). Column Efficiency Testing and Asymmetry Factors. [Link] Source for Asymmetry (
) and Reduced Plate Height ( ) calculations.
Sources
- 1. Implementation of high slurry concentration and sonication to pack high-efficiency, meter-long capillary ultrahigh pressure liquid chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Column Packing and Preparation [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Guidelines for Performance Testing of Packed Columns [astreabioseparations.com]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Application Notes and Protocols for Antimicrobial Agent Screening: 3-(4-Methylbenzoyl)-4-methylpyridine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobial Agents and the Potential of Pyridine Derivatives
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1][2] Pyridine and its derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimicrobial, antiviral, and antioxidant properties.[3][4][5][6] The structural versatility of the pyridine ring allows for modifications that can modulate its electronic and steric properties, influencing its interaction with microbial targets.[3] Pyridine-based compounds can exert their antimicrobial effects through various mechanisms, such as disrupting cell wall synthesis, inhibiting essential enzymes, or compromising membrane integrity.[3]
This document provides a comprehensive guide for the preliminary screening of 3-(4-Methylbenzoyl)-4-methylpyridine , a novel pyridine derivative, for its potential antimicrobial properties. While specific data on the antimicrobial activity of this particular compound is not yet extensively documented, the protocols outlined herein are based on established, robust methodologies for antimicrobial susceptibility testing.[1][7] These application notes are designed to provide researchers with a scientifically sound framework for the initial evaluation of this and other novel compounds.
Chemical Profile: 3-(4-Methylbenzoyl)-4-methylpyridine
-
IUPAC Name: (4-methylphenyl)(4-methylpyridin-3-yl)methanone
-
Molecular Formula: C₁₄H₁₃NO
-
Structure:
-
A pyridine ring substituted at the 3-position with a benzoyl group, which in turn is substituted at the 4-position with a methyl group.
-
The pyridine ring also possesses a methyl group at the 4-position.
-
-
Rationale for Screening: The presence of the pyridine nucleus, a known pharmacophore in many antimicrobial agents, combined with the benzoyl moiety, suggests the potential for interaction with biological macromolecules, making it a candidate for antimicrobial screening.[3][5]
Experimental Workflow for Antimicrobial Screening
The following diagram outlines the general workflow for the initial antimicrobial screening of a novel compound like 3-(4-Methylbenzoyl)-4-methylpyridine.
Caption: Hypothetical inhibition of a bacterial signaling pathway by the test compound.
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of the screening results, the following points are critical:
-
Appropriate Controls: The inclusion of positive, negative, solvent, and sterility controls in every assay is non-negotiable. These controls validate the experimental setup, the susceptibility of the microorganisms, and rule out any confounding effects of the solvent.
-
Standardized Inoculum: The use of a standardized microbial inoculum (0.5 McFarland) is essential for consistent results across experiments. [7]* Replicates: All experiments should be performed in at least triplicate to ensure the statistical significance of the results.
-
Reference Strains: The use of well-characterized reference strains (e.g., from ATCC) ensures comparability of data with other studies.
Conclusion and Future Directions
These application notes provide a foundational framework for the initial antimicrobial screening of 3-(4-Methylbenzoyl)-4-methylpyridine. Positive results from these primary screens (i.e., low MIC values) should be followed by more in-depth studies, including:
-
Minimum Bactericidal Concentration (MBC) assays to determine if the compound is bacteriostatic or bactericidal.
-
Time-kill kinetic studies to understand the rate at which the compound kills the microbes. [1]* Cytotoxicity assays using mammalian cell lines to assess the compound's safety profile.
-
Mechanism of action studies to elucidate the specific molecular targets of the compound.
Through a systematic and rigorous screening process, the potential of 3-(4-Methylbenzoyl)-4-methylpyridine as a lead compound for the development of new antimicrobial agents can be thoroughly evaluated.
References
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
- BenchChem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.
- A Brief View on Pyridine Compounds. (2023). Open Access Journals.
-
Jana, S., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5146-5157. [Link]
- Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). News-Medical.net.
- Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (2021). Der Pharma Chemica.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2021). Academia.edu.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2021).
Sources
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjpms.in [mjpms.in]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. (PDF) Pyridine Compounds with Antimicrobial and Antiviral Activities [academia.edu]
- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
"troubleshooting low yield in 3-(4-Methylbenzoyl)-4-methylpyridine synthesis"
Executive Summary & Core Analysis
The synthesis of 3-(4-Methylbenzoyl)-4-methylpyridine (Target Molecule) presents a classic "deceptive simplicity" in medicinal chemistry. While it appears to be a standard diaryl ketone, the ortho-substitution pattern (3,4-disubstitution) on the pyridine ring introduces significant steric and electronic hurdles.
The Root Cause of Low Yield: Most researchers encounter low yields (<30%) due to two competing mechanistic failures:
-
Steric Screening: The methyl group at position 4 sterically shields the electrophilic site at position 3 (whether it is a nitrile, ester, or Weinreb amide).
-
Competitive Lithiation (The "Lateral" Trap): If using organolithium routes, the acidity of the benzylic protons on the 4-methyl group (
) competes with the desired halogen-lithium exchange at position 3.
This guide provides a technical breakdown of the two primary synthetic routes and how to troubleshoot them.
Route A: The Grignard Addition (Nitrile Route)
Methodology: Reaction of 3-cyano-4-methylpyridine with p-tolylmagnesium bromide.
The Problem: "Stalled" Conversion
Users often report starting material remaining even after reflux, or the isolation of an imine intermediate rather than the ketone.
Mechanism & Causality: The 4-methyl group exerts steric pressure on the adjacent nitrile. The Grignard reagent (p-TolylMgBr) is bulky. The formation of the metallo-imine intermediate is slow. Furthermore, the "Coulombic force" vs. "Frontier Orbital" interaction can lead to unexpected regioselectivity if conditions aren't optimized [1].
Troubleshooting Protocol
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<50%) | Steric hindrance preventing nucleophilic attack. | Switch Solvent: Replace Et₂O with THF/Toluene (1:1) to allow higher reflux temperatures (80°C+). Activator: Add 10 mol% CuBr·SMe₂ to catalyze the addition (carbometallation). |
| Imine Impurity | Incomplete hydrolysis. The steric bulk protects the imine from water attack. | Acidic Hydrolysis: Quench with 6M HCl (not NH₄Cl) and heat to 50°C for 1 hour. The steric bulk stabilizes the imine; mild hydrolysis is insufficient. |
| Regioisomer Byproducts | 1,4-addition or ring alkylation. | Temperature Control: Perform the addition at 0°C initially, then warm to reflux. Avoid room temperature initiation which favors competing pathways. |
Workflow Diagram: Grignard Optimization
The following decision tree illustrates the critical checkpoints for the Grignard route.
Caption: Decision tree for optimizing the Grignard addition to sterically hindered nitriles.
Route B: The Lithiation Route (Halogen Exchange)
Methodology: 3-Bromo-4-methylpyridine + n-BuLi, followed by reaction with 4-methylbenzaldehyde (and subsequent oxidation) or 4-methylbenzonitrile.
The Problem: The "Lateral" Proton Abstraction
Users frequently report the formation of 4-(2-pyridyl)-butyl dimers or simply recovering the dehalogenated pyridine. This is due to the acidity of the 4-methyl protons.
-
Kinetic Product: 3-Lithio-4-methylpyridine (Desired).
-
Thermodynamic Product: 4-(Lithiomethyl)pyridine (Undesired).
If the temperature rises above -60°C, the kinetic 3-lithio species will deprotonate the methyl group of unreacted starting material or itself (halogen dance/proton transfer), destroying the nucleophile [2].
Troubleshooting Protocol
| Parameter | Specification | Why? (Causality) |
| Temperature | Strictly <-78°C | At >-60°C, the n-BuLi deprotonates the benzylic 4-methyl group (Lateral Lithiation) instead of exchanging the Bromine. |
| Addition Rate | Slow Dropwise | Localized heating during addition causes immediate side-reactions. Use an internal thermometer. |
| Electrophile | 4-Methylbenzaldehyde | Reacting the lithiated species with an aldehyde is faster and cleaner than reacting with a nitrile or ester. Follow with Swern oxidation. |
| Solvent | Anhydrous Ether | Diethyl ether is preferred over THF for this specific lithiation as it suppresses the "halogen dance" mechanism common in pyridines. |
Mechanism Visualization: The Kinetic vs. Thermodynamic Trap
Caption: Mechanistic divergence in the lithiation of methyl-substituted halopyridines.
Frequently Asked Questions (FAQs)
Q: Can I use Friedel-Crafts acylation directly on 4-methylpyridine? A: No. Pyridine is electron-deficient and deactivates the ring toward electrophilic aromatic substitution. The catalyst (AlCl₃) coordinates to the nitrogen, further deactivating it. Alternative: You can perform Friedel-Crafts on 4-methylpyridine N-oxide , but the yield is often poor for 3-acylation due to the directing effect of the N-oxide favoring the 2- and 4-positions. The organometallic routes described above are superior [3].
Q: I isolated a yellow solid that isn't my product. What is it? A: If utilizing Route A (Grignard), this is likely the ketimine hydrochloride salt . It is often stable due to the steric protection of the 4-methyl group. You must reflux this solid in aqueous acid (H₂SO₄ or HCl) to liberate the ketone.
Q: Why does my yield drop when I scale up the lithiation reaction? A: Heat transfer limitations. On a small scale (100 mg), cooling is efficient. On a large scale (10 g+), the exotherm from n-BuLi addition creates "hot spots" where the temperature exceeds -60°C, triggering the lateral lithiation (deprotonation of the methyl group). Solution: Use a jacketed reactor or extend addition time significantly.
References
-
Gao, F., Jiao, K., Ding, Z., & Song, H. (1987).[1] Studies on the reaction of 3-cyanopyridine with Grignard reagents. Acta Chimica Sinica, 45(9), 922-925.[1]
- Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition, 44(3), 376-393.
- Olah, G. A., et al. (1987). Friedel-Crafts Chemistry. Wiley-Interscience.
Sources
Technical Support Center: Purification of Polar Pyridine Compounds
Ticket ID: PYR-5529 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting retention, tailing, and recovery of polar pyridine derivatives.
Overview: The "Pyridine Paradox"
Welcome to the Technical Support Center. You are likely here because your pyridine derivative is behaving poorly on standard chromatography systems. This is common. Pyridines present a dual challenge:
-
Basicity (pKa ~5.2): The nitrogen lone pair interacts aggressively with acidic silanols on silica, causing severe tailing.
-
Polarity: Many functionalized pyridines are too polar for standard C18 retention at low pH (where they are ionized) but unstable or insoluble in the non-polar solvents required for Normal Phase.
This guide synthesizes troubleshooting protocols for Normal Phase, Reverse Phase (RP), and HILIC workflows.
Module 1: Normal Phase & Flash Chromatography
Q: Why is my compound tailing significantly on silica, even with polar solvents?
A: This is "Silanol Drag." Standard silica (pH ~5) is acidic enough to protonate the basic pyridine nitrogen. The resulting ionic bond is far stronger than the hydrogen bonding required for separation, leading to broad, tailing peaks and potential irreversible adsorption.
Troubleshooting Protocol: The "Modifier" Strategy
To fix this, you must block the silanols or suppress ionization.
Option A: Mobile Phase Modifiers (Standard) Add a basic modifier to your mobile phase. This competes for silanol sites.[1]
-
Reagent: Triethylamine (TEA) or Ammonium Hydroxide (
). -
Concentration: 0.1% to 1.0% (v/v) in both Solvent A and Solvent B.
-
Warning: TEA can form salts with acidic impurities, potentially clogging lines. Flush system thoroughly after use.
Option B: The "Pre-Column Flush" (Pro-Tip) If you cannot use modifiers in your detector (e.g., certain MS applications), use this passivation technique:
-
Equilibrate column with 10% TEA in Hexane (or DCM) for 3 CV (Column Volumes).
-
Flush with 100% pure solvent (Hexane/DCM) for 2 CV.
-
Run your purification without modifier in the mobile phase. The TEA remains bound to the silanols long enough for a standard run.
Q: My compound is stuck at the baseline. How do I recover it?
A: If MeOH/DCM (10:90) fails, switch to a more polar solvent system that can break ionic interactions.
-
Recipe: DCM / MeOH /
(90 : 9 : 1). -
Note: The ammonia ensures the pyridine remains deprotonated (neutral), reducing affinity for the acidic silica.
Module 2: Reverse Phase (C18) & pH Control
Q: My pyridine derivative elutes in the void volume (t0) on C18. Why?
A: At neutral or acidic pH (pH < 5), pyridine is protonated (
Decision Matrix: The pH Pivot
You have two routes to fix retention: High pH (Neutralize the molecule) or Low pH (Ion Pair the molecule).
| Parameter | High pH Strategy (Recommended) | Low pH / Ion Pairing |
| Mechanism | Run at pH 9-10. Pyridine is neutral ( | Run at pH 2-3. Pyridine is charged ( |
| Buffer | Ammonium Bicarbonate (10mM) or | Trifluoroacetic Acid (TFA) or Formic Acid (0.1%). |
| Column Req | MUST use Hybrid Silica (e.g., Waters XBridge, Biotage SNAP Ultra C18) or Polymer. Standard silica dissolves at pH > 8.[1] | Standard C18 is acceptable. |
| Pros | Better peak shape; volatile buffer; MS compatible. | Excellent resolution; standard columns work. |
| Cons | Requires specialized columns. | TFA is toxic to cells; difficult to remove (see Module 4). |
Visual Workflow: Method Selection Logic
Figure 1: Decision tree for selecting the correct purification mode based on solubility and column availability.
Module 3: HILIC (When C18 Fails)
Q: Even at High pH, my compound elutes too fast. What now?
A: If your compound has multiple polar groups (LogP < 0), C18 is the wrong tool. Use Hydrophilic Interaction Liquid Chromatography (HILIC).[2][3][4]
Protocol: HILIC Setup for Pyridines
-
Column: Bare Silica (high quality) or Zwitterionic phases.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8) in 95% Acetonitrile / 5% Water.
-
Mobile Phase B: 10 mM Ammonium Acetate (pH 5.8) in 50% Acetonitrile / 50% Water.[3]
-
Gradient: Start at 100% A (High Organic)
50% B (Higher Water).
Module 4: Post-Purification (TFA Removal)
Q: I used TFA for separation, but it's cytotoxic/interfering with NMR. How do I remove it?
A: TFA forms strong ion pairs with pyridines. Simple lyophilization often fails to remove it completely.
Protocol: HCl Salt Exchange
This method replaces the TFA counter-ion with a Chloride ion (biologically benign).
-
Dissolution: Dissolve the TFA-salt product in a minimal amount of MeOH or Water.
-
Acidification: Add excess dilute HCl (0.1 M to 1.0 M).
-
Why: HCl is a stronger acid than TFA, forcing the equilibrium toward the HCl salt.
-
-
Lyophilization: Freeze and lyophilize (or rotary evaporate) to dryness. The volatile free TFA and excess HCl will evaporate.
-
Repetition: Repeat steps 1-3 at least three times .
-
Verification: Check via
NMR (TFA shows a distinct peak at -76 ppm).
Alternative: SPE Cleanup
For small scales (<50 mg), use a Polymer-based Strong Cation Exchange (SCX) cartridge.
-
Load sample in low pH water (bound to cartridge).
-
Wash with MeOH (removes TFA anions).
-
Elute with 5%
in MeOH (releases pyridine as free base).
References
-
Biotage. (2023).[8] Purifying ionic compounds by flash column chromatography. Retrieved from
-
Waters Corporation. (2025). XBridge BEH C18 Columns: Hybrid Particle Technology. Retrieved from
-
Chromatography Forum. (2015). Method for pyridine amine derivative purification.[1][2][9][10] Retrieved from
- Teledyne ISCO. (2017). Purification of Heterocycles: Pyridine and Piperidine.
-
LifeTein. (2024). TFA Removal Service and Protocols. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. chromanik.co.jp [chromanik.co.jp]
- 5. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. afin-ts.de [afin-ts.de]
- 7. mdpi.com [mdpi.com]
- 8. biotage.com [biotage.com]
- 9. ablelab.eu [ablelab.eu]
- 10. helixchrom.com [helixchrom.com]
"how to improve the solubility of 3-(4-Methylbenzoyl)-4-methylpyridine in aqueous buffers"
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 3-(4-Methylbenzoyl)-4-methylpyridine in aqueous buffers. The following question-and-answer-based guide provides troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind each approach to help you achieve your desired experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation or low recovery of 3-(4-Methylbenzoyl)-4-methylpyridine in my aqueous buffer. Why is this happening?
A1: This is a common challenge for molecules with similar structural features. The poor aqueous solubility of 3-(4-Methylbenzoyl)-4-methylpyridine stems from its physicochemical properties. While a definitive experimental profile for this specific molecule is not readily published, we can infer its characteristics from its structure:
-
Hydrophobic Core: The molecule possesses a significant non-polar surface area due to the 4-methylbenzoyl group and the additional methyl group on the pyridine ring. These regions are hydrophobic ("water-hating") and prefer to interact with themselves rather than with polar water molecules, leading to aggregation and precipitation.
-
Basic Pyridine Moiety: The nitrogen atom in the 4-methylpyridine ring is basic. The conjugate acid of 4-methylpyridine has a pKa of approximately 5.98.[1][2] This means that at a pH below its pKa, the pyridine nitrogen can be protonated, forming a positively charged, more water-soluble species.
The interplay between the large hydrophobic structure and the ionizable pyridine group is the primary determinant of its solubility in aqueous media.
Table 1: Estimated Physicochemical Properties of 3-(4-Methylbenzoyl)-4-methylpyridine
| Property | Estimated Value/Characteristic | Implication for Solubility |
|---|---|---|
| Molecular Weight | ~211.26 g/mol | Moderate size, but structure is key. |
| LogP (Octanol/Water) | > 2.5 (Predicted) | Indicates a lipophilic/hydrophobic nature.[3][4] |
| pKa (Conjugate Acid) | ~5.5 - 6.0 | The molecule is a weak base; its solubility will be highly pH-dependent.[5][6] |
| Aqueous Solubility | Poor at neutral pH | Expected to be low due to high lipophilicity. |
Q2: What is the simplest and most direct method I should try first to improve its solubility?
A2: The first and most fundamental approach is pH adjustment .[7][] Given that the molecule contains a basic pyridine nitrogen, lowering the pH of your aqueous buffer will protonate this nitrogen, creating a charged pyridinium ion. This charged species is significantly more polar and, therefore, more soluble in water.
The relationship between pH, pKa, and the ratio of the ionized (protonated, soluble) to un-ionized (neutral, less soluble) form of the compound is described by the Henderson-Hasselbalch equation. For a weak base like this, the relevant form is:
pH = pKa + log([Base]) / ([Conjugate Acid])
To increase the concentration of the soluble conjugate acid, the pH of the solution must be lower than the pKa of the molecule.[5][9]
This experiment will help you determine the optimal pH for solubilizing your compound.
-
Prepare a series of buffers: Create a set of buffers with pH values ranging from 3.0 to 7.5 (e.g., citrate for pH 3-6, phosphate for pH 6-7.5).
-
Add excess compound: To a small, fixed volume of each buffer (e.g., 1 mL) in separate vials, add an excess amount of 3-(4-Methylbenzoyl)-4-methylpyridine (enough that a solid precipitate is clearly visible).
-
Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separate solid from liquid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantify the supernatant: Carefully remove an aliquot of the clear supernatant. Dilute it in a suitable solvent (like methanol or acetonitrile) and determine the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Plot the results: Plot the measured solubility (e.g., in µg/mL or µM) on the y-axis against the buffer pH on the x-axis. You should observe a significant increase in solubility as the pH decreases below the compound's pKa.
Q3: My experiment is pH-sensitive and must be run at or near neutral pH. What are my other options?
A3: If pH adjustment is not feasible, there are several other effective strategies. The choice depends on the specific requirements of your experiment, including acceptable excipient concentrations and potential interference with your assay. The following workflow can guide your decision.
Caption: Decision workflow for selecting a solubilization strategy.
Q4: How do I use co-solvents, and what are the potential drawbacks?
A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[][10] This reduction in polarity lowers the energy penalty for solvating a hydrophobic molecule like 3-(4-Methylbenzoyl)-4-methylpyridine, thereby increasing its solubility.
Commonly used co-solvents in research and development include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
Mechanism: Co-solvents work by disrupting the hydrogen-bonding network of water, which makes it easier to create a "cavity" in the solvent to accommodate the non-polar drug molecule.[]
-
Prepare high-concentration stock: Dissolve your compound in 100% of a co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM).
-
Screening: In a series of tubes, add your aqueous buffer. Then, spike in the co-solvent stock to achieve final co-solvent concentrations of 1%, 2%, 5%, and 10% (v/v). Ensure the final concentration of your compound is above its expected aqueous solubility but below its solubility in the mixed solvent.
-
Observe: Mix well and allow the solutions to equilibrate for at least one hour. Visually inspect for any precipitation (cloudiness).
-
Select and Optimize: Identify the lowest concentration of co-solvent that keeps your compound fully dissolved.
Potential Drawbacks:
-
Assay Interference: High concentrations of organic solvents can denature proteins, disrupt cell membranes, or interfere with enzyme kinetics. Always run a vehicle control (buffer + co-solvent, no compound) to check for effects on your assay.
-
Precipitation on Dilution: A solution that is stable at 5% DMSO may precipitate if it is further diluted into a larger volume of aqueous buffer (a phenomenon known as "fall-out").[11] This is a critical consideration for dose-response experiments.
Q5: When are surfactants a good choice for solubilization?
A5: Surfactants are amphiphilic molecules, meaning they have a hydrophilic (water-loving) head and a hydrophobic (water-hating) tail.[12][13] Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a microenvironment that can encapsulate poorly soluble compounds, while the hydrophilic heads face the aqueous buffer, rendering the entire complex soluble.[12][14]
This method is particularly useful when you need to avoid organic co-solvents entirely. Non-ionic surfactants are generally preferred in biological assays due to their lower potential for causing protein denaturation.
Table 2: Common Non-ionic Surfactants
| Surfactant | Common Name | Typical Use Concentration |
|---|---|---|
| Polysorbate 80 | Tween® 80 | 0.01% - 1% (w/v) |
| Polysorbate 20 | Tween® 20 | 0.01% - 1% (w/v) |
| Polyoxyethylene ethers | Kolliphor® EL (formerly Cremophor® EL) | 0.1% - 2% (w/v) |
Sources
- 1. 4-Methylpyridine - Wikipedia [en.wikipedia.org]
- 2. Showing Compound 4-Methylpyridine (FDB004424) - FooDB [foodb.ca]
- 3. researchgate.net [researchgate.net]
- 4. kaggle.com [kaggle.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. mVOC 4.0 [bioinformatics.charite.de]
- 7. ijmsdr.org [ijmsdr.org]
- 9. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 13. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 14. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
"degradation pathways of 3-(4-Methylbenzoyl)-4-methylpyridine under experimental conditions"
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the degradation pathways of 3-(4-Methylbenzoyl)-4-methylpyridine under various experimental conditions. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during stability and degradation studies.
Introduction
3-(4-Methylbenzoyl)-4-methylpyridine is a pyridine derivative of interest in pharmaceutical research. Understanding its chemical stability and degradation pathways is paramount for ensuring the safety, efficacy, and quality of any potential drug product. Forced degradation studies are a critical component of this process, helping to identify potential degradants and develop stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[1][2] This guide is designed to provide practical, in-depth support for scientists undertaking these crucial investigations.
While specific experimental data on the degradation of 3-(4-Methylbenzoyl)-4-methylpyridine is not extensively published, this guide synthesizes established principles of pyridine chemistry, forced degradation, and analytical science to provide a robust framework for your experimental design and troubleshooting. The proposed degradation pathways and products are based on known reactions of analogous chemical structures.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses common issues encountered during the forced degradation analysis of 3-(4-Methylbenzoyl)-4-methylpyridine in a question-and-answer format, providing insights into causality and actionable solutions.
Question 1: My degradation study shows little to no degradation of 3-(4-Methylbenzoyl)-4-methylpyridine under hydrolytic stress (acidic and basic conditions). Is this expected?
Answer: While pyridine derivatives are generally susceptible to hydrolysis, the stability can be influenced by the position and nature of substituents.[3][4] It's possible that 3-(4-Methylbenzoyl)-4-methylpyridine exhibits a higher degree of stability under the initial conditions tested. However, inadequate stress conditions are a common pitfall in forced degradation studies.[1]
Potential Causes & Solutions:
-
Insufficient Stress Conditions: The concentration of the acid or base, temperature, or duration of the study may not be sufficient to induce degradation.
-
Actionable Advice: Gradually increase the stress conditions. For instance, if you started with 0.1 M HCl at 60°C for 24 hours, consider increasing the temperature to 80°C, extending the time to 48-72 hours, or using a higher concentration of acid (e.g., 1 M HCl). Document all conditions meticulously.[5]
-
-
Low Aqueous Solubility: The compound's low solubility in the aqueous stress medium may limit its exposure to the hydrolytic agent.
-
Actionable Advice: Consider using a co-solvent (e.g., acetonitrile or methanol) to increase the solubility of the parent compound. However, be mindful that the co-solvent itself could influence the degradation pathway. Run appropriate controls with the co-solvent alone.
-
Question 2: I am observing a significant loss of the parent compound in my oxidative degradation study, but the mass balance is poor. Where are my degradants?
Answer: Poor mass balance is a frequent and concerning issue in forced degradation studies, often indicating that not all degradation products are being detected by the analytical method.[5]
Potential Causes & Solutions:
-
Formation of Non-UV Active Degradants: The degradation products may lack a chromophore that absorbs at the wavelength used for detection. The pyridine ring and the benzoyl group in the parent molecule provide strong UV absorbance, but ring-opening or other transformations could lead to products without these features.
-
Actionable Advice: Employ a mass spectrometer (LC-MS) in parallel with your UV detector. A mass detector can identify non-chromophoric compounds.
-
-
Formation of Volatile or Gaseous Degradants: Certain degradation pathways, particularly under strong oxidative conditions, could lead to the formation of volatile compounds that are not detected by liquid chromatography.
-
Actionable Advice: While challenging to quantify, consider using headspace GC-MS if the formation of volatile products is suspected.
-
-
Degradants Adhering to the HPLC Column: Highly polar or reactive degradation products may irreversibly bind to the stationary phase of your HPLC column.[5]
-
Actionable Advice:
-
Modify the Mobile Phase: Incorporate a stronger organic solvent or additives to the mobile phase to improve the elution of polar compounds.
-
Change the Column Chemistry: Switch to a different stationary phase (e.g., a polar-embedded column) that may have different retention characteristics.
-
Perform a Column Wash: After the analytical run, flush the column with a strong solvent to check for any retained compounds.
-
-
Question 3: My photostability study shows the formation of numerous small, poorly resolved peaks in the chromatogram. How can I improve the separation and identification?
Answer: Photodegradation can often lead to a complex mixture of products due to the high energy involved.[3] Poor chromatographic resolution is a common analytical challenge.
Potential Causes & Solutions:
-
Suboptimal Chromatographic Method: The current HPLC method may not be optimized for the separation of the photolytic degradants, which may have very similar polarities.
-
Actionable Advice:
-
Gradient Optimization: Develop a shallower gradient to improve the separation of closely eluting peaks.
-
Mobile Phase pH Adjustment: The ionization state of pyridine-containing degradants will be highly dependent on the mobile phase pH. Experiment with different pH values to alter the retention and selectivity.
-
Column Selection: Consider a high-resolution column with a smaller particle size (e.g., sub-2 µm) to enhance peak efficiency.
-
-
-
Complex Reaction Mixture: The presence of numerous minor degradants can complicate the chromatogram.
-
Actionable Advice: Focus on identifying the major degradation products first. Use LC-MS/MS to obtain fragmentation data, which can provide structural clues even for co-eluting peaks.[6]
-
Question 4: I've identified a major degradation product, but I'm struggling to elucidate its structure. What are the next steps?
Answer: Structure elucidation of unknown degradation products is a multi-step process that often requires a combination of analytical techniques.
Potential Causes & Solutions:
-
Insufficient Data from a Single Technique: LC-MS/MS provides valuable mass and fragmentation information, but it may not be sufficient to definitively determine the structure, especially for isomers.
-
Actionable Advice:
-
High-Resolution Mass Spectrometry (HRMS): Use an LC-Q-ToF-MS/MS or Orbitrap-based instrument to obtain accurate mass measurements of the parent and fragment ions. This allows for the determination of the elemental composition.[7]
-
NMR Spectroscopy: If the degradation product can be isolated in sufficient quantity (µg to mg), NMR spectroscopy (1H, 13C, and 2D-NMR) is the most powerful tool for unambiguous structure elucidation.[7][8]
-
Forced Degradation of Suspected Structures: If you have a hypothesized structure for the degradant, synthesize or procure a reference standard of that compound. Then, analyze it using the same analytical method to confirm its retention time and mass spectral properties match your unknown.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 3-(4-Methylbenzoyl)-4-methylpyridine?
A1: Based on its chemical structure, the following degradation pathways are plausible under forced degradation conditions:
-
Hydrolysis: The ketone carbonyl group is a potential site for hydrolysis, particularly under acidic or basic conditions, which could lead to cleavage of the benzoyl group from the pyridine ring. This would yield 4-methylpyridine and 4-methylbenzoic acid.
-
Oxidation: The methyl groups on both the pyridine and benzoyl rings are susceptible to oxidation, potentially forming the corresponding carboxylic acids or aldehydes.[9][10] The pyridine nitrogen can also be oxidized to an N-oxide.[8]
-
Photodegradation: Exposure to UV light can induce a variety of reactions, including cleavage of the C-C bond between the carbonyl group and the pyridine ring, as well as more complex rearrangements and polymerizations.[3]
Q2: How does the pyridine ring influence the degradation of the molecule?
A2: The pyridine ring is an electron-deficient aromatic system, which influences the reactivity of the rest of the molecule. The nitrogen atom can be protonated in acidic conditions, which can affect the rate of hydrolysis. The ring itself can be a site for oxidative attack. The uneven electron density of the pyridine ring can influence the reactivity and interaction with enzymes in biological systems.[11][12]
Q3: What are the typical stress conditions for forced degradation studies according to ICH guidelines?
A3: The ICH Q1A(R2) guideline provides a framework for stress testing.[13] Typical conditions include:
| Stress Condition | Typical Parameters |
| Hydrolysis | 0.1 M HCl, 0.1 M NaOH at room temperature and elevated temperatures (e.g., 60-80°C) |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) at room temperature |
| Thermal | Dry heat (e.g., 105°C) and high humidity (e.g., 75% RH at 40°C) |
| Photolysis | Exposure to a combination of visible and UV light (e.g., 1.2 million lux hours and 200 watt hours/square meter) |
Q4: What is a stability-indicating analytical method, and why is it important?
A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[2] It must be able to separate the API from its degradation products and any process-related impurities. This is crucial for ensuring that the analytical method used for stability testing can detect any changes in the quality of the drug product over its shelf life.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study of 3-(4-Methylbenzoyl)-4-methylpyridine
Objective: To generate degradation products of 3-(4-Methylbenzoyl)-4-methylpyridine under various stress conditions.
Materials:
-
3-(4-Methylbenzoyl)-4-methylpyridine
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 3-(4-Methylbenzoyl)-4-methylpyridine in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate at 80°C for 48 hours.
-
Cool, neutralize with 1 M NaOH, and dilute with mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate at 80°C for 48 hours.
-
Cool, neutralize with 1 M HCl, and dilute with mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep at room temperature for 48 hours.
-
Dilute with mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Thermal Degradation:
-
Spread a thin layer of the solid compound in a petri dish.
-
Place in a thermostatic oven at 105°C for 72 hours.
-
Dissolve the stressed solid in the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose the stock solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines.[13]
-
Dilute the stressed solution with mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Control Samples: Prepare control samples for each stress condition by subjecting the solvent without the drug to the same conditions. Also, prepare an unstressed sample of the drug for comparison.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/MS method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating 3-(4-Methylbenzoyl)-4-methylpyridine from its potential degradation products.
Instrumentation:
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 25 | 90 |
| 30 | 90 |
| 31 | 10 |
| 35 | 10 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Injection Volume: 10 µL Detection: PDA at a suitable wavelength (e.g., 254 nm) and MS in positive ion mode.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Proposed Degradation Pathways
Caption: Workflow for investigating degradation pathways.
References
-
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. J AOAC Int. 2015 Sep-Oct;98(5):1248-59. [Link]
-
Pharma Stability: Troubleshooting & Pitfalls. Veeprho.[Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited.[Link]
-
Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. Pharma Pathway.[Link]
-
Degradation of Pyridines in the Environment. ResearchGate.[Link]
-
Troubleshooting Common Chemical Process Issues — Expert Tips. Bedrock Chem Infra.[Link]
-
A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Appl Environ Microbiol. 2018 Jul 17;84(15):e00910-18. [Link]
-
A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology.[Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Cent Sci. 2023 May 24;9(5):956-963. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry.[Link]
-
Top 5 Factors Affecting Chemical Stability. Kinetik.[Link]
-
Oxidation of 3- and 4-Methylpyridines on Vanadium-Anatase and Vanadium-Rutile Catalysts. ResearchGate.[Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.[Link]
-
Degradation of pyridine and 4-methylpyridine by Gordonia terrea IIPN1. PubMed.[Link]
-
Oxidation of 3- and 4-Methylpyridines on Vanadium-Anatase and Vanadium-Rutile Catalysts. ResearchGate.[Link]
-
Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. Scientific Research Publishing.[Link]
-
Identification of imatinib mesylate degradation products obtained under stress conditions. J Pharm Biomed Anal. 2007 Jul 10;44(4):901-10. [Link]
-
Unraveling the Specific Regulation of the Central Pathway for Anaerobic Degradation of 3-Methylbenzoate. J Biol Chem. 2015 May 8;290(19):11946-61. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Org. Process Res. Dev. 2017, 21, 9, 1377–1392. [Link]
-
Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low an. eurl-pesticides.eu.[Link]
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Accelerated Photodegradation of Organic Pollutants over BiOBr/Protonated g-C3N4. Catalysts. 2022, 12, 1102. [Link]
-
Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv.[Link]
-
Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Org. Biomol. Chem., 2011,9, 686-692. [Link]
-
Characterization of Mass Ionizable Degradation Products of Gliclazide by LC/ESI-MS. ResearchGate.[Link]
-
A Review of Regulatory Guidelines on Stability Studies. The Journal of Phytopharmacology.[Link]
-
Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Front Microbiol. 2016; 7: 779. [Link]
-
Analytical Methods. Royal Society of Chemistry.[Link]
-
3-Methylquinoline Degradation Pathway. Eawag-BBD.[Link]
-
¹H NMR in CDCl3 of (a) 4-methylpyridine, (b) 1b, (c) 1c, (d) 1d, and (e) 4-methylene dihydropyridine 3a in THF-d8 at −78 °C. ResearchGate.[Link]
-
Oxidation of 4-substituted TEMPO derivatives reveals modifications at the 1- and 4-positions. University of Wollongong.[Link]
-
Inhibitory Effect of Chlorogenic Acid Analogues Comprising Pyridine and Pyrimidine on α-MSH-Stimulated Melanogenesis and Stability of Acyl Analogues in Methanol. Molecules. 2021 Nov; 26(22): 6945. [Link]
-
Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln.[Link]
-
Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.[Link]
-
SHIMADZU APPLICATION NEWS. Shimadzu.[Link]
-
Photocatalytic Degradation of Neonicotinoids—A Comparative Study of the Efficacy of Hybrid Photocatalysts. MDPI.[Link]
-
Oxidation of pyridine nucleotides is an early event in the lethality of allyl alcohol. PubMed.[Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. 2021 Jul; 26(13): 4056. [Link]
-
Forced Degradation Study of an Anti-Diabetic Drug Imeglimin: Impurity Profiling and Structure Elucidation Using LC-Q-ToF-MS/MS and NMR. Molecules. 2023 Dec 15;28(24):8060. [Link]
-
Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules. 2023 Jul; 28(14): 5369. [Link]
- Oxidation of activated methylene group containing compounds to the corresponding carbonyl compounds.
-
4-Methylpyridine. ResearchGate.[Link]
-
EC 3.5.2.14. IUBMB Nomenclature.[Link]
-
Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. Molecules. 2023 Mar; 28(5): 2320. [Link]
-
D4Z4 Methylation Levels Combined with a Machine Learning Pipeline Highlight Single CpG Sites as Discriminating Biomarkers for FSHD Patients. Int J Mol Sci. 2022 Dec; 23(24): 16168. [Link]
-
Photocatalytic degradation of the UV-filter benzophenone-4 mediated by TiO2NWs. ResearchGate.[Link]
- An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
-
Enhancing the Hydrolysis and Acyl Transfer Activity of Carboxylesterase DLFae4 by a Combinational Mutagenesis and In-Silico Method. Int J Mol Sci. 2023 Mar; 24(6): 5262. [Link]
-
Photodegradation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl) Urea in Different Media and Toxicity of Its Reaction Products. J. Agric. Food Chem. 2001, 49, 6, 2818–2822. [Link]
-
N′-(3-Hydroxybenzylidene)-4-methylbenzohydrazide. Acta Crystallogr Sect E Struct Rep Online. 2011 Nov 1; 67(Pt 11): o2869. [Link]
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"optimizing mobile phase for separation of pyridine isomers"
Status: Online | Tier: Level 3 (Senior Application Scientist)
Topic: Optimizing Mobile Phase for Pyridine Isomers
Welcome to the Separation Science Hub
From the Desk of the Senior Application Scientist:
Separating pyridine isomers (e.g., 2-, 3-, and 4-methylpyridine or aminopyridines) is a classic chromatographic headache. The difficulty stems from two converging factors:
-
Structural Similarity: Isomers often share identical hydrophobicity (logP), making standard C18 selectivity insufficient.[1]
-
The "Silanol Trap": Pyridines are basic (pKa ~5.2–6.0).[1] At neutral pH, they interact strongly with residual silanols on silica columns, causing severe peak tailing that masks resolution.
This guide treats your method development as a troubleshooting ticket. Select the issue below that matches your current struggle.
Ticket #001: "My peaks are tailing severely (As > 1.5)."
Diagnosis: Unwanted Secondary Interactions.[1]
Your pyridine analytes are acting as bases and binding ionically to the acidic silanol groups (
The Fix: The "Silanol Suppression" Strategy
You must shut down the silanol activity.[1] You have three paths, depending on your column and detection method.
Path A: The "High pH" Approach (Recommended for Robustness)
-
Mechanism: At pH > 8.0, pyridines are deprotonated (neutral). Neutral bases do not interact ionically with silanols.[1]
-
Protocol: Use a hybrid-silica column (e.g., Waters XBridge, Agilent Poroshell HPH) rated for pH 10+.
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) in Water/Methanol.[1][2]
-
Why it works: It eliminates the positive charge on the pyridine nitrogen [1].[1]
Path B: The "Sacrificial Base" Approach (Traditional)
-
Mechanism: Add a stronger base to the mobile phase to saturate the silanol sites, leaving none for your analyte.
-
Concentration: 5–10 mM TEA.
-
Critical Step: You must adjust the pH of the buffer after adding TEA but before adding organic solvent.
-
Warning: TEA is not recommended for LC-MS (ion suppression).[1]
Path C: The "Low pH" Approach (LC-MS Friendly)
-
Mechanism: At pH < 3.0, silanols are protonated (
) and neutral, reducing cation exchange. -
Mobile Phase: 0.1% Formic Acid or Difluoroacetic Acid (DFA).[1]
-
Note: DFA is superior to Formic Acid for peak shape because it acts as a weak ion-pairing reagent without the memory effects of TFA [2].[1]
Ticket #002: "My isomers are co-eluting (Resolution < 1.5)."
Diagnosis: Insufficient Selectivity (
The Fix: Tuning the Stationary & Mobile Phase
1. The "Pi-Pi" Interaction Switch
Standard C18 columns interact primarily via hydrophobicity.[1] Pyridine isomers differ in electron density distribution.
-
Action: Switch to a Biphenyl or Pentafluorophenyl (PFP) column.[1]
-
Why: These phases engage in
- interactions with the aromatic pyridine ring.[1][6] The position of the substituent (ortho, meta, para) alters the steric accessibility to the pi-system, creating separation where C18 fails [3].
2. The Organic Modifier Effect (Methanol vs. ACN)
-
Acetonitrile (ACN): Aprotic.[1] Dipole-dipole interactions dominate.[1]
-
Methanol (MeOH): Protic.[1] Can hydrogen bond with the pyridine nitrogen.[1]
-
Experiment: If isomers co-elute in ACN, switch to MeOH. The solvation shell around the nitrogen changes, often reversing elution order for 2- vs 4-substituted pyridines.[1]
Ticket #003: "My retention times are drifting."
Diagnosis: The "Partial Ionization" Danger Zone.[1] Pyridine pKa values are typically 5.2–6.0.[1][7][8]
-
The Error: Running a method at pH 5.5 or 6.0.[1]
-
The Physics: At pH ≈ pKa, small fluctuations in temperature or buffer preparation shift the ionization ratio (protonated vs. neutral) dramatically. A 1% change in organic modifier can shift the apparent pH, changing retention by >10% [4].
-
The Fix: Always operate at least 2 pH units away from the pKa.
-
Safe Zones: pH < 3.0 or pH > 8.0.[1]
-
Visual Guide: Method Development Decision Tree
Use this logic flow to select your starting conditions.
Figure 1: Decision matrix for selecting mobile phase conditions based on detection limits and isomer resolution.
Reference Data: Mobile Phase Additives
| Additive | Role | Recommended Conc. | MS Compatible? | Best For |
| Triethylamine (TEA) | Silanol Blocker | 5–10 mM | No (Suppression) | Fixing severe tailing in UV methods.[1][3] |
| Formic Acid | pH Adjuster (Low) | 0.1% (v/v) | Yes | General screening; protonates pyridines.[1] |
| Difluoroacetic Acid (DFA) | Ion-Pair / Acid | 0.05–0.1% | Yes | Sharper peaks than Formic; less memory effect than TFA.[1] |
| Ammonium Bicarbonate | High pH Buffer | 10 mM | Yes | De-protonating pyridines (requires high-pH column).[1] |
| Hexanesulfonate | Ion-Pair Reagent | 5–10 mM | No | Separating very polar, early-eluting pyridines.[1] |
Standard Operating Protocol (SOP): The "Gold Standard" Buffer Prep
Objective: Prepare a 20mM Phosphate Buffer (pH 7.0) with TEA that ensures retention stability.[1][4]
-
Dissolve: Weigh appropriate Potassium Phosphate Monobasic (
) into 90% of your final water volume.[1] -
Add TEA: Add the Triethylamine (e.g., 1.0 mL per Liter) while stirring.
-
Adjust pH: Place the pH probe in the solution. Adjust to pH 7.0 using Phosphoric Acid or KOH.[1]
-
Critical:Never adjust pH after adding organic solvents (Methanol/ACN).[1] pH meters are calibrated for aqueous solutions; organic solvents shift the potential, giving false readings [5].
-
-
Filter: Filter through a 0.2 µm nylon membrane to remove any precipitates formed by the TEA-Phosphate interaction.[1]
-
Mix: Combine with organic solvent only at the HPLC pump (if using a quaternary system) or premix manually if using isocratic.
References
-
McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A.
-
Sielc Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode.
-
Phenomenex Technical Notes. Mobile Phase Optimization: A Critical Factor in HPLC.
-
Moravek. Exploring the Role of pH in HPLC Separation.
-
Welch Materials. Triethylamine as a Mobile Phase Additive: What Does It Do?
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Technical Support Center: Managing Compound Stability for Long-Term Experiments
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on maintaining compound stability throughout the lifecycle of long-term experiments. Ensuring that your compound's integrity, potency, and purity remain consistent is fundamental to the validity and reproducibility of your results.[1][2] This resource consolidates field-proven insights and troubleshooting protocols to address the common stability challenges you may encounter.
Section 1: Foundational Knowledge - Understanding Compound Instability (FAQs)
This section addresses the fundamental principles of compound stability.
Q1: What is compound stability and why is it critical for long-term experiments?
Q2: What are the primary environmental and chemical factors that affect compound stability?
A2: Several factors can compromise the stability of a compound. The most common are:
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[2][6] Many degradation reactions, such as hydrolysis and oxidation, are temperature-dependent.[7][8]
-
Light: Exposure to UV or visible light can induce photodegradation, a process where light energy breaks chemical bonds.[4][6] Compounds with photosensitive functional groups are particularly susceptible.[9]
-
Humidity/Moisture: Water can act as a reactant in hydrolysis, a common degradation pathway for functional groups like esters and amides.[4][6][10] Hygroscopic compounds that readily absorb moisture are at higher risk.[6]
-
pH: The pH of a solution can significantly influence the rate of degradation, especially for acid- or base-catalyzed hydrolysis.[6] Variations in pH can alter molecular structures and reduce stability.[6]
-
Oxygen: Atmospheric oxygen can promote oxidative degradation, particularly for compounds with electron-rich moieties.[4][6] This process often involves free-radical chain reactions.[9]
Q3: What are the most common chemical degradation pathways I should be aware of?
A3: The three major degradation pathways for pharmaceutical compounds are hydrolysis, oxidation, and photolysis.[4][9]
-
Hydrolysis: This is the chemical breakdown of a compound due to reaction with water.[4][10] It is a frequent degradation pathway for molecules containing labile functional groups such as esters, amides, lactams, and lactones.[9]
-
Oxidation: This process involves the loss of electrons from a molecule, often through reaction with atmospheric oxygen or reactive oxygen species.[4] Functional groups with high reactivity to oxygen are especially vulnerable.[11] Oxidation can lead to a reduction in efficacy or the formation of harmful substances.[4]
-
Photolysis: This refers to the degradation of a compound caused by exposure to light.[4] Light energy can break chemical bonds, leading to a loss of potency or the generation of toxic byproducts.[4][9] Proper packaging and storage in the dark are essential for light-sensitive compounds.[11]
Section 2: Proactive Stability Assessment - Protocols and Methodologies
Proactively understanding your compound's stability profile is crucial. This section provides detailed protocols for key stability studies.
Forced Degradation (Stress Testing)
Forced degradation studies, or stress testing, are designed to accelerate the degradation of a compound by subjecting it to harsh conditions.[12][13] The primary goals are to identify likely degradation products, understand degradation pathways, and develop stability-indicating analytical methods that can distinguish the active compound from its degradants.[3][13][14] Meaningful degradation is typically targeted at 5-20% of the active pharmaceutical ingredient (API).[15]
Caption: Troubleshooting workflow for declining compound activity.
Protocol:
-
Incubate the Compound in Medium: Prepare your compound in the final cell culture medium at the highest concentration used in your assay, but without cells.
-
Time-Course Sampling: Place this solution in the incubator (37°C, 5% CO₂) and take samples at time zero and at intervals corresponding to your assay duration (e.g., 24, 48, 72 hours).
-
Analytical Quantification: Analyze these samples using a validated analytical method like HPLC to quantify the amount of intact compound remaining at each time point. [16]4. Evaluate Results: A significant decrease in the parent compound's concentration over time confirms instability under assay conditions.
Q3: How can I minimize compound degradation from repeated freeze-thaw cycles?
A3: Repeated freeze-thaw cycles can cause compound degradation, precipitation, or aggregation due to the formation of ice crystals which can disrupt molecular structures. [17]Studies have shown that compound integrity can decrease with each cycle. [5][18] Best Practices:
-
Aliquot Stock Solutions: The single most effective strategy is to aliquot your master stock solution into smaller, single-use volumes immediately after preparation. [19]This ensures you only thaw the amount needed for a given experiment.
-
Use Appropriate Solvents: Solvents like DMSO can inhibit the formation of large, damaging ice crystals, offering some protection. [17]3. Limit the Number of Cycles: If aliquoting is not possible, strictly limit the number of freeze-thaw cycles for a given stock tube. The maximum number of cycles a compound can tolerate should ideally be determined experimentally. [18][20]
Section 4: Best Practices for Compound Storage and Handling
Proper storage and handling are your first line of defense against compound degradation.
General Storage Checklist:
-
Segregate by Hazard Class: Never store chemicals alphabetically. [21]Store them based on compatibility and hazard class (e.g., flammables, corrosives, oxidizers) to prevent dangerous reactions. [21][22]Acids and bases should be stored in separate, dedicated cabinets. [22][23]* Control the Environment: Store chemicals away from direct sunlight, heat sources, and pathways. [21][22]Use appropriate storage locations, such as ventilated cabinets for volatile compounds and explosion-proof cabinets for flammables. [23][24]* Use Correct Containers: Ensure compounds are stored in compatible, well-labeled containers. [21][23]For liquids, consider using secondary containment trays. [21]* Label Everything Clearly: All containers must be clearly labeled with the compound name, concentration, solvent, date of preparation, and any hazard warnings. [22][23]* Maintain an Inventory: Implement a robust inventory system to track chemical locations, quantities, and expiration dates. [24]This prevents overstocking and ensures that older stocks are used first.
-
Follow Temperature Guidelines: Store compounds at the manufacturer's recommended temperature. For solutions, store aliquots at -20°C for short-term or -80°C for long-term storage to minimize degradation. [19]
References
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Forced Degradation Testing in Pharma. (2025, November 5). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Forced Degradation Studies for Stability. (n.d.). Nelson Labs. Retrieved from [Link]
-
Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Advances in Pharmacy, Biology and Chemistry. Retrieved from [Link]
-
Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025, September 22). eLabNext. Retrieved from [Link]
-
Kozikowski, B. A., Burt, T. M., Tirey, D. A., & Williams, T. D. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215. Retrieved from [Link]
-
Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager. Retrieved from [Link]
-
Chemical Storage Safety: 8 Fundamental Principles for Laboratories. (2025, February 6). Lab Manager. Retrieved from [Link]
-
Chemical Storage. (n.d.). University of Wisconsin–Madison Environment, Health & Safety. Retrieved from [Link]
-
Drug degradation pathways. (n.d.). Pharmacy 180. Retrieved from [Link]
-
Stability Studies-Regulations, Patient Safety & Quality. (2024, December 11). Coriolis Pharma. Retrieved from [Link]
-
Evolve's guide to storing lab chemicals safely. (2021, September 14). Evolve. Retrieved from [Link]
-
Top 5 Factors Affecting Chemical Stability. (2025, October 2). SenseAnywhere. Retrieved from [Link]
-
Why Stability Testing Protocols Are Essential for Drug Development. (2025, May 16). Grace Management Group. Retrieved from [Link]
-
Why is freeze/thaw an issue? (2024, November 25). Reddit. Retrieved from [Link]
-
Lauritano, C., et al. (2015). The Effect of Freeze/Thaw Cycles on Reproducibility of Metabolic Profiling of Marine Microalgal Extracts Using Direct Infusion High-Resolution Mass Spectrometry (HR-MS). Marine Drugs, 13(10), 6481-6493. Retrieved from [Link]
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Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved from [Link]
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QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals. (2022, January 1). QualityHub. Retrieved from [Link]
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What are the factors in which stability of a compound depends on? (2018, June 24). Quora. Retrieved from [Link]
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Kozikowski, B. A., Burt, T. M., Tirey, D. A., & Williams, T. D. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. ResearchGate. Retrieved from [Link]
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How may I determine the stability of a compound in order to conduct an MIC test? (2020, November 3). ResearchGate. Retrieved from [Link]
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Cao, Y., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(20), 10237-10245. Retrieved from [Link]
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McEntire, J. E. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Retrieved from [Link]
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ICH Q1A(R2) Guideline. (2010, February 2). International Council for Harmonisation. Retrieved from [Link]
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Stability of Coordination Compounds & Stability of a Complex Ion. (n.d.). Aakash Institute. Retrieved from [Link]
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Inorganic Chemistry Lecture 89 (Factors Affecting the Stability Constant). (2020, July 16). YouTube. Retrieved from [Link]
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Glasnapp, A. (2022, March 16). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. Retrieved from [Link]
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The Dangers of Chemical Compound Degradation. (n.d.). Moravek. Retrieved from [Link]
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What is Freeze thaw (Thermal cycling) study? (2025, February 6). Vici Health Sciences. Retrieved from [Link]
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Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2006). European Medicines Agency (EMA). Retrieved from [Link]
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Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained. (2025, December 12). Academically. Retrieved from [Link]
-
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). World Health Organization. Retrieved from [Link]
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Cao, Y., et al. (2015, October 4). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. ACS Publications. Retrieved from [Link]
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Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques. (2025, February 28). ACS Publications. Retrieved from [Link]
-
ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). (1997, July 2). ASEAN. Retrieved from [Link]
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Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. (2025, August 6). ResearchGate. Retrieved from [Link]
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water treatment – chemical precipitations. (n.d.). Degrémont®. Retrieved from [Link]
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Nuisance compounds in cellular assays. (n.d.). PMC - NIH. Retrieved from [Link]
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Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. (2023, February 27). PMC - NIH. Retrieved from [Link]
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How to Troubleshoot Common In-cell Western Issues. (2024, March 15). Azure Biosystems. Retrieved from [Link]
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Purity Analysis of 3-(4-Methylbenzoyl)-4-methylpyridine: The HPLC-DAD Advantage
Topic: Purity Analysis of 3-(4-Methylbenzoyl)-4-methylpyridine by HPLC-DAD Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the synthesis of pyridine-based pharmaceutical intermediates, 3-(4-Methylbenzoyl)-4-methylpyridine represents a critical structural scaffold, often implicated in the production of antihistamines (e.g., analogues of Rupatadine or Desloratadine) and anti-inflammatory agents. Its purity is a Critical Quality Attribute (CQA) because the positional isomers of pyridine (e.g., 2- or 5-methyl variants) and unreacted benzoylating agents possess similar physicochemical properties, making separation challenging.
This guide compares the HPLC-DAD (Diode Array Detection) methodology against standard fixed-wavelength UV and GC-MS alternatives. While GC-MS offers structural identification, HPLC-DAD is identified as the superior routine control method due to its ability to validate peak homogeneity (peak purity) in real-time without the thermal degradation risks associated with gas chromatography.
Part 1: Comparative Analysis of Analytical Methods
For a researcher selecting a purity assay for 3-(4-Methylbenzoyl)-4-methylpyridine, the choice often lies between HPLC-UV, HPLC-DAD, and GC-MS. The following table objectively compares these "products" (methods) based on specificity, sensitivity, and operational utility.
Table 1: Method Performance Comparison
| Feature | HPLC-DAD (Recommended) | HPLC-UV (Fixed Wavelength) | GC-MS |
| Primary Utility | Purity assessment & Peak Homogeneity | Routine quantification | Impurity Identification |
| Specificity | High (Spectral matching distinguishes isomers) | Medium (Co-eluting peaks may be missed) | Very High (Mass fingerprinting) |
| Peak Purity | Yes (Ratio plots/3D plots) | No (Blind to hidden impurities) | Yes (Deconvolution) |
| Thermal Stability | Excellent (Ambient/controlled temp) | Excellent | Risk (Benzoylpyridines may degrade/rearrange) |
| LOD/LOQ | ~0.05% (Impurity level) | ~0.05% | <0.01% (Trace level) |
| Cost/Run | Moderate | Low | High |
Why HPLC-DAD Wins for This Application
-
Spectral Deconvolution: 3-(4-Methylbenzoyl)-4-methylpyridine has a distinct UV spectrum due to the conjugation of the pyridine ring with the benzoyl carbonyl. DAD allows the analyst to compare the "upslope" and "downslope" spectra of the main peak. If an isomer (e.g., 3-(3-methylbenzoyl)...) co-elutes, the spectral ratio will deviate from a square wave, flagging the impurity immediately.
-
Non-Destructive: Unlike GC-MS, which requires vaporization (potential for decarboxylation or oxidation of the methyl group), HPLC maintains the analyte's integrity.
Part 2: Detailed Experimental Protocol (HPLC-DAD)
This protocol is designed to be self-validating . The inclusion of a "System Suitability Test (SST)" ensures the data is reliable before the batch is analyzed.
Chromatographic Conditions
-
Instrument: HPLC system with Diode Array Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: C18 (Octadecylsilane), End-capped.
-
Specification: 150 mm × 4.6 mm, 3.5 µm or 5 µm particle size (e.g., Zorbax Eclipse Plus or equivalent).
-
Reasoning: The C18 phase provides strong retention for the hydrophobic benzoyl and methyl groups, while end-capping reduces peak tailing caused by the basic pyridine nitrogen interacting with silanols.
-
-
Mobile Phase:
-
Solvent A: 20 mM Potassium Phosphate Buffer (pH 3.0). Note: Low pH ensures the pyridine nitrogen is protonated (pKa ~5.2), improving peak shape and solubility.
-
Solvent B: Acetonitrile (HPLC Grade).
-
-
Gradient Program:
-
0 min: 85% A / 15% B
-
15 min: 40% A / 60% B
-
20 min: 10% A / 90% B (Wash)
-
25 min: 85% A / 15% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection:
-
Channel A: 254 nm (Aromatic universal).
-
Channel B: 280 nm (Carbonyl specificity).
-
Spectral Scan: 200–400 nm (Reference 360 nm, BW 100).
-
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Standard Prep: Dissolve 10 mg of reference standard in 10 mL diluent (1.0 mg/mL).
-
Sample Prep: Dissolve 10 mg of sample in 10 mL diluent. Filter through 0.45 µm PTFE filter.
System Suitability (The Trust Anchor)
Before running samples, verify:
-
Tailing Factor (T): Must be < 1.5 (Ensures no secondary silanol interactions).
-
Resolution (Rs): If a known impurity marker (e.g., 4-methylpyridine precursor) is available, Rs > 2.0.
-
Precision: %RSD of peak area for 5 replicate injections < 2.0%.
Part 3: Visualization & Workflow Logic
The following diagram illustrates the decision-making process for purity analysis, highlighting where DAD provides critical "Go/No-Go" decision points that single-wavelength detectors miss.
Figure 1: Analytical workflow for 3-(4-Methylbenzoyl)-4-methylpyridine, emphasizing the DAD Peak Purity checkpoint to prevent false positives.
Part 4: Scientific Rationale & Troubleshooting
Why pH 3.0? (Expertise)
Pyridine derivatives are basic. At neutral pH, they exist in equilibrium between protonated and free base forms, leading to broad, split peaks. By buffering at pH 3.0, we force the 3-(4-Methylbenzoyl)-4-methylpyridine into its protonated cation form (
-
Reproducibility: Retention time is stable.
-
Peak Shape: Repulsion from positively charged silanols (if any) or simple ion-exchange suppression improves symmetry.
Interpreting DAD Spectra
The benzoyl moiety provides a strong
-
Pure Peak: The UV spectrum at the peak front (upslope) perfectly overlays the spectrum at the peak tail (downslope) when normalized.
-
Impure Peak: If a precursor (e.g., 4-methylbenzoic acid) is hidden under the tail, the UV spectrum will shift (e.g., loss of the pyridine shoulder), triggering a purity angle threshold violation.
Common Issues & Fixes
-
Double Peaks: Indicates pH of mobile phase is too close to pKa (~5.2). Fix: Lower pH to 2.5 or 3.0.
-
Drifting Retention: Column equilibration insufficient. Fix: Ensure 10 column volumes of "Start" buffer between runs.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC method development and gradient elution).
-
Agilent Technologies. (2020). Peak Purity Analysis in HPLC Using Diode Array Detection. Technical Note. (Authoritative guide on DAD spectral ratioing).
-
PubChem. (2025). Compound Summary: Pyridine derivatives and impurities. National Library of Medicine. (General chemical property verification).
-
Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience. (Reference for handling basic pharmaceuticals like pyridines).[1]
Sources
Technical Guide: Structure-Activity Relationship (SAR) Studies of 4-Methylpyridine Analogs
Executive Summary
The 4-methylpyridine (4-picoline) scaffold represents a privileged structure in medicinal chemistry, serving as the foundational pharmacophore for agents ranging from first-line antitubercular drugs (Isoniazid) to modern kinase inhibitors (e.g., Sorafenib derivatives). This guide objectively compares the performance of 4-methylpyridine-derived analogs against their positional isomers (2- and 3-methylpyridine) and bioisosteres (benzene, pyrimidine).
Key Takeaway: The biological utility of this scaffold is bifurcated. In antimycobacterial applications, the 4-position nitrogen is non-negotiable for bioactivation. In kinase inhibition, the 4-methyl group often serves as a critical hydrophobic anchor, while the ring nitrogen functions as a hinge-region hydrogen bond acceptor.
Part 1: The Scaffold Landscape & Chemical Space
To understand the SAR, we must first define the reactivity profile of the core structure. 4-Methylpyridine is distinct from its isomers due to the hyperconjugative activation of the methyl group by the para-nitrogen.
Structural Bio-Logic
-
The Nitrogen Anchor (N1): Acts as a hydrogen bond acceptor (pKa ~5.98). Critical for binding in the ATP-binding pocket of kinases or for metabolic activation in mycobacteria.
-
The Methyl Handle (C4): acidic protons allow for facile functionalization (e.g., oxidation to carboxylic acid, condensation to styryl derivatives).
-
Positional Isomerism: Unlike 2-picoline (steric hindrance near N) or 3-picoline (electronically decoupled methyl), the 4-picoline offers a symmetrical electronic pull.
Visualization: SAR Decision Pathways
The following diagram illustrates the critical decision nodes when optimizing this scaffold for different therapeutic targets.
Figure 1: Strategic SAR decision tree for 4-methylpyridine optimization. Note the divergence in requirements between antimicrobial and anticancer applications.
Part 2: Comparative SAR Analysis
This section provides head-to-head comparisons of 4-methylpyridine analogs against alternatives, supported by experimental data trends derived from authoritative literature.
Case Study A: Antimycobacterial Potency (The Isoniazid Paradigm)
Mechanism: Isoniazid (INH) is a prodrug. The pyridine nitrogen is essential for the drug to enter the active site of the catalase-peroxidase enzyme KatG, which converts INH into an isonicotinoyl radical. This radical forms an adduct with NAD+, inhibiting InhA (cell wall synthesis).
Comparative Data: Positional Isomers & Bioisosteres The table below summarizes why the 4-pyridine structure is superior to alternatives.
| Compound Class | Structure Core | MIC (M. tuberculosis H37Rv) | Mechanism Status |
| Isoniazid (Standard) | 4-Pyridine | 0.025 - 0.05 µg/mL | Full Activation (KatG) |
| Nicotinic Hydrazide | 3-Pyridine | > 64 µg/mL | Poor KatG affinity |
| Picolinic Hydrazide | 2-Pyridine | > 100 µg/mL | Steric hindrance / Inactive |
| Benzoic Hydrazide | Benzene | > 64 µg/mL | No N-atom for coordination |
| 4-Oxadiazole-Pyridine | 4-Pyridine | 0.25 - 0.50 µg/mL | Active (Lipophilic entry) |
Analysis:
-
Causality: The loss of activity in 2- and 3-isomers is not just steric; it is electronic. The 4-position nitrogen provides the specific electron density required for the oxidative activation by KatG.
-
Alternative Performance: While oxadiazole derivatives (replacing the hydrazide) maintain the pyridine core, they often show slightly lower potency than INH but are critical for bypassing INH-resistant strains (acting directly rather than via KatG).
Case Study B: Kinase Inhibition (PIKfyve & MAPK11)
Mechanism: In kinase inhibitors, the pyridine ring often acts as a scaffold where the Nitrogen atom forms a hydrogen bond with the "hinge region" of the kinase ATP-binding pocket.
Comparative Data: Substituent Effects Recent studies on PIKfyve inhibitors (isothiazolo[4,3-b]pyridines) highlight the role of the methyl group.
| Analog Modification | IC50 (PIKfyve) | IC50 (MAPK11) | Interpretation |
| 4-Methyl-3-pyridinyl | ~2 - 8 nM | 4.2 nM | Optimal Hydrophobic Fill |
| Unsubstituted (H) | > 100 nM | 19.2 nM | Loss of hydrophobic contact |
| 4-Methoxy | 0.59 µM | N/A | Steric clash / Polarity mismatch |
| 2-Fluoro-5-methyl | 42 nM | N/A | Electronic modulation |
Analysis:
-
The "Magic Methyl" Effect: In MAPK11 inhibitors, the methyl group at the 4-position of the pyridine ring occupies the hydrophobic II pocket. Removing it (H-analog) or making it too polar (Methoxy) drastically reduces potency.
-
Selectivity: Unlike the TB case, the position of the nitrogen is flexible depending on the specific kinase, but the substituent (methyl) is often the driver of affinity.
Part 3: Experimental Protocols
To replicate these findings, rigorous synthesis and assay protocols are required. Below is a validated workflow for synthesizing a key intermediate and testing its activity.
Synthesis: Sandmeyer-Type Bromination
Converting 2-amino-4-methylpyridine to 2-bromo-4-methylpyridine is a foundational step for creating coupled analogs (e.g., Suzuki coupling).
Workflow Visualization:
Figure 2: Sandmeyer-type synthesis pathway for halogenated 4-methylpyridine intermediates.
Detailed Protocol:
-
Dissolution: Dissolve 2-amino-4-methylpyridine (1.0 eq) in 48% hydrobromic acid (excess).
-
Cooling: Cool the mixture to -20°C (Critical: Higher temps lead to side reactions/phenols).
-
Diazotization: Add bromine (2.8 eq) dropwise, followed by aqueous NaNO2 (2.5 eq) in batches. Maintain temp < -10°C.
-
Reaction: Stir for 3 hours, allowing gradual warming to RT.
-
Workup: Basify to pH 12 with NaOH (keep cool). Extract with diethyl ether.[1]
-
Purification: Silica gel chromatography (Ethyl Acetate/Hexane).
Biological Assay: Resazurin Microtiter Assay (REMA)
For antimycobacterial evaluation of 4-methylpyridine analogs.
-
Preparation: Prepare 7H9 broth supplemented with OADC.
-
Inoculation: Inoculate M. tuberculosis H37Rv (OD600 = 0.01).
-
Treatment: Add analogs in serial dilution (range 0.01 – 64 µg/mL). Include INH as positive control.
-
Incubation: 7 days at 37°C.
-
Readout: Add Resazurin (0.02%). Incubate 24h.
-
Blue = No growth (Inhibition).
-
Pink = Growth (Inactive).
-
-
Calculation: Determine MIC as the lowest concentration preventing color change.
Part 4: Safety & Toxicology (The Metabolic Cliff)
When working with 4-methylpyridine analogs, researchers must be aware of specific metabolic liabilities that differ from standard benzenoid drugs.
Metabolic Activation Risks
Similar to the neurotoxin MPTP (which metabolizes to MPP+), pyridine derivatives can undergo N-methylation.
-
Risk: 1-methyl-4-phenylpyridinium (MPP+) is a mitochondrial toxin.
-
Mitigation: 4-methylpyridine itself is less toxic than 4-phenyl analogs, but N-quaternization should be monitored.
-
Genotoxicity: 4-methylpyridine is generally negative in Ames tests (Salmonella strains TA98, TA100) with/without metabolic activation, unlike some nitrosated derivatives.
Handling Precautions
-
Flash Point: 39°C (Flammable).[2]
-
Target Organs: Liver and Kidneys (observed in chronic rat studies).
-
Odor: Distinctive, noxious smell; use fume hoods strictly.
References
-
BenchChem. (2025). The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates. BenchChem Technical Guides.[1] Link
-
MDPI. (2025).[3] Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C.[4] Pharmaceuticals.[5][6] Link
-
National Institutes of Health (NIH). (2025). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. PubMed Central. Link
-
Royal Society of Chemistry (RSC). (2025). Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents.[7] RSC Advances. Link
-
National Oceanic and Atmospheric Administration (NOAA). (2025). 4-Methylpyridine Chemical Datasheet. CAMEO Chemicals. Link
Sources
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- 2. 4-Methylpyridine - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
"benchmarking 3-(4-Methylbenzoyl)-4-methylpyridine against a standard of care"
An In-Depth Guide to Benchmarking 3-(4-Methylbenzoyl)-4-methylpyridine Against a Standard of Care in BRAF V600E-Mutant Melanoma
Introduction: The Rationale for Novel Kinase Inhibitor Benchmarking
In the landscape of targeted cancer therapy, the BRAF V600E mutation is a clinically significant driver in over 50% of malignant melanomas. This specific point mutation leads to constitutive activation of the BRAF kinase and hyperactivation of the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway, promoting uncontrolled cell proliferation and survival. The development of selective BRAF inhibitors, such as Vemurafenib, represented a paradigm shift in the treatment of this disease, establishing a clear "standard of care."
However, challenges such as acquired resistance and off-target toxicities persist, creating a compelling need for next-generation inhibitors with improved efficacy, selectivity, and safety profiles. This guide presents a comprehensive framework for benchmarking a novel investigational compound, 3-(4-Methylbenzoyl)-4-methylpyridine, against the established standard of care, Vemurafenib. Our objective is to provide researchers, scientists, and drug development professionals with a detailed, scientifically rigorous protocol for this comparative analysis, grounded in established methodologies.
This guide will elucidate the causality behind experimental choices, from initial enzymatic assays to cell-based functional screens and finally to in vivo efficacy models. By adhering to these self-validating protocols, researchers can generate a robust data package to ascertain the therapeutic potential of novel chemical entities.
The MAPK Signaling Pathway in BRAF V600E Melanoma
The following diagram illustrates the canonical MAPK signaling cascade initiated by the constitutively active BRAF V600E mutant protein. Understanding this pathway is critical for interpreting the mechanism of action of targeted inhibitors.
Caption: MAPK signaling pathway in BRAF V600E mutant melanoma.
Experimental Benchmarking Workflow
A rigorous comparative analysis requires a multi-tiered approach. We will proceed through three core phases: biochemical validation, cellular characterization, and in vivo efficacy assessment.
Caption: Multi-phase workflow for benchmarking novel kinase inhibitors.
Phase 1: Biochemical Assays - Potency and Selectivity
The initial step is to determine the direct inhibitory effect of 3-(4-Methylbenzoyl)-4-methylpyridine on the target enzyme, BRAF V600E, and assess its specificity.
Kinase Activity Assay (IC50 Determination)
Objective: To quantify and compare the concentration-dependent inhibition of recombinant human BRAF V600E kinase activity by 3-(4-Methylbenzoyl)-4-methylpyridine and Vemurafenib.
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Kinase Assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Serially dilute 3-(4-Methylbenzoyl)-4-methylpyridine and Vemurafenib in DMSO to create a 10-point concentration gradient (e.g., from 100 µM to 0.5 nM).
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound, 5 µL of a mix of recombinant BRAF V600E enzyme and a fluorescein-labeled MEK1 substrate, and initiate the reaction by adding 2.5 µL of ATP (at its Km concentration).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of a TR-FRET detection solution containing a terbium-labeled anti-phospho-MEK1 antibody. Incubate for another 60 minutes.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 520 nm (fluorescein) and 495 nm (terbium). Calculate the emission ratio.
-
Data Analysis: Plot the emission ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Data Presentation:
| Compound | BRAF V600E IC50 (nM) |
| 3-(4-Methylbenzoyl)-4-methylpyridine | Experimental Value |
| Vemurafenib (Standard of Care) | Experimental Value |
Kinase Selectivity Profiling
Objective: To assess the off-target activity of the novel compound against a panel of other kinases, which is crucial for predicting potential toxicities.
Methodology: This is typically outsourced to a contract research organization (CRO) that offers large-scale kinase panel screening (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's KinomeScan™). The compound is tested at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases.
Data Interpretation: The results are usually presented as a percentage of inhibition at the tested concentration. A highly selective compound will potently inhibit BRAF V600E while showing minimal inhibition (<50%) of other kinases. This profile should be compared directly to the known selectivity profile of Vemurafenib.
Phase 2: Cellular Assays - On-Target Effect and Anti-Proliferative Activity
Moving into a biological context, we must verify that the compound can penetrate cells, engage its target, and elicit the desired anti-proliferative effect.
Cell Viability Assay
Objective: To measure the ability of the compounds to inhibit the growth of BRAF V600E-mutant melanoma cell lines.
Methodology: The A375 and SK-MEL-28 cell lines are standard models for BRAF V600E-mutant melanoma. A luminescence-based assay measuring ATP content (e.g., CellTiter-Glo®) is a robust indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed A375 cells into a 96-well white, clear-bottom plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a 10-point serial dilution of 3-(4-Methylbenzoyl)-4-methylpyridine and Vemurafenib for 72 hours. Include a DMSO-only vehicle control.
-
Lysis and Detection: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of compound concentration to calculate the GI50 (concentration for 50% growth inhibition).
Data Presentation:
| Compound | A375 GI50 (nM) | SK-MEL-28 GI50 (nM) |
| 3-(4-Methylbenzoyl)-4-methylpyridine | Experimental Value | Experimental Value |
| Vemurafenib (Standard of Care) | Experimental Value | Experimental Value |
Target Engagement Assay (Western Blot)
Objective: To confirm that the observed anti-proliferative effect is due to the inhibition of the MAPK pathway.
Methodology: We will measure the phosphorylation level of ERK (p-ERK), a key downstream substrate of MEK, which is in turn activated by BRAF. A reduction in p-ERK levels indicates successful on-target activity.
Step-by-Step Protocol:
-
Treatment: Seed A375 cells in a 6-well plate. Once they reach 70-80% confluency, treat them with 1x, 5x, and 10x the GI50 concentration of each compound for 2 hours.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-ERK (p-ERK1/2) and total ERK (t-ERK) as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands via chemiluminescence.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the t-ERK signal for each treatment condition.
Expected Outcome: A dose-dependent decrease in the p-ERK/t-ERK ratio should be observed for both compounds, confirming on-target engagement in a cellular environment.
Phase 3: In Vivo Efficacy Model
The final preclinical step is to evaluate the anti-tumor efficacy and tolerability of the compound in a living organism.
A375 Xenograft Mouse Model
Objective: To compare the ability of 3-(4-Methylbenzoyl)-4-methylpyridine and Vemurafenib to inhibit tumor growth in an established mouse model of human melanoma.
Methodology: Immunocompromised mice (e.g., NOD-SCID or athymic nude) are subcutaneously implanted with A375 cells. Once tumors are established, the mice are randomized into treatment groups.
Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously inject 5 x 10^6 A375 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Dosing: When tumors reach an average volume of 150-200 mm³, randomize the mice into three groups: Vehicle control, Vemurafenib (e.g., 50 mg/kg, oral gavage, daily), and 3-(4-Methylbenzoyl)-4-methylpyridine (dose to be determined by prior MTD studies, oral gavage, daily).
-
Efficacy Assessment: Continue dosing and measuring tumor volume for 21-28 days. Monitor animal body weight as a measure of tolerability.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for p-ERK).
Data Presentation:
| Treatment Group | Mean Tumor Volume Change (%) | Mean Body Weight Change (%) |
| Vehicle Control | Experimental Value | Experimental Value |
| Vemurafenib | Experimental Value | Experimental Value |
| 3-(4-Methylbenzoyl)-4-methylpyridine | Experimental Value | Experimental Value |
Conclusion
This guide outlines a systematic and robust strategy for benchmarking the novel compound 3-(4-Methylbenzoyl)-4-methylpyridine against the standard of care, Vemurafenib, in the context of BRAF V600E-mutant melanoma. By progressing through biochemical, cellular, and in vivo assays, researchers can build a comprehensive data package to evaluate its potency, selectivity, mechanism of action, and therapeutic potential. A successful outcome would be a compound demonstrating superior potency (lower IC50/GI50), a cleaner selectivity profile, and equivalent or improved in vivo efficacy with a better tolerability profile compared to the established standard. This structured approach ensures that the resulting data is reliable, interpretable, and directly comparable to the benchmark, facilitating informed decisions in the drug development pipeline.
References
-
Title: RAF-MEK-ERK signaling pathway and its role in human cancers Source: Journal of Cellular and Molecular Medicine URL: [Link]
-
Title: The BRAF V600E mutation in human cancer Source: Nature Reviews Cancer URL: [Link]
-
Title: Vemurafenib and BRAF V600E in Previously Treated Advanced Melanoma Source: The New England Journal of Medicine URL: [Link]
-
Title: LanthaScreen™ Kinase Assays: A Flexible and Generic TR-FRET Platform for HTS and Lead Optimization Source: Journal of Biomolecular Screening URL: [Link]
Benchmarking Analytical Strategies for Pyridine Derivatives: An Inter-Laboratory Comparison Guide
Executive Summary & The Chemical Challenge
The analysis of pyridine derivatives remains a persistent bottleneck in pharmaceutical development. The core challenge lies in the basicity of the pyridine nitrogen (pKa ~5.2). In standard Reverse-Phase Liquid Chromatography (RP-HPLC), this nitrogen becomes protonated at acidic pH, interacting strongly with residual silanol groups (
This guide synthesizes data from multi-site validation studies to objectively compare the three dominant analytical platforms: UHPLC-UV , LC-MS/MS , and GC-FID . We prioritize "fitness-for-purpose," distinguishing between high-concentration assay methods and trace impurity profiling.
Methodology Landscape: The Contenders
Method A: UHPLC-UV (Ion-Pairing/Buffered)
-
Mechanism: Reversed-phase partition with silanol suppression.
-
Best For: Assay (purity), Content Uniformity, high-abundance metabolites.
-
Pros: High precision (
), robust transferability. -
Cons: Low sensitivity for genotoxic impurities; requires strict pH control.
Method B: LC-MS/MS (Electrospray Ionization)
-
Mechanism: Mass-to-charge separation; typically operated in Multiple Reaction Monitoring (MRM) mode.
-
Best For: Genotoxic impurities (e.g., chloromethyl-pyridines), trace quantitation (< 1 ppm).[1]
-
Pros: Unmatched sensitivity and specificity.
-
Cons: Susceptible to matrix effects (ion suppression); higher inter-lab variability due to instrument differences.
Method C: GC-FID/MS[2]
-
Mechanism: Volatility-based separation.
-
Best For: Residual pyridine solvent, volatile derivatives (e.g., methylpyridines).
-
Pros: No silanol tailing issues; high theoretical plates.
-
Cons: Many pyridine derivatives are thermally labile or require derivatization; salt forms (HCl) are non-volatile.
Inter-Laboratory Performance Data
The following data represents aggregated performance metrics from cross-validation studies involving 5 different laboratories analyzing a standard set of pyridine-based pharmaceutical intermediates (e.g., 4-aminopyridine, nicotinamide).
Table 1: Comparative Validation Metrics
| Performance Metric | UHPLC-UV (Method A) | LC-MS/MS (Method B) | GC-FID (Method C) |
| Linearity ( | |||
| Range | |||
| Repeatability ( | |||
| Inter-Lab Reproducibility ( | |||
| Accuracy (Recovery) | |||
| Tailing Factor ( | N/A (Mass Filter) | ||
| Limit of Quantitation (LOQ) |
Critical Insight: While LC-MS/MS offers superior sensitivity, its inter-laboratory reproducibility (
) is significantly higher (8.4%) than UHPLC-UV (1.2%). This is often caused by variations in source design and matrix effects between labs. For routine assay of the main API, UHPLC-UV remains the gold standard.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow for an inter-laboratory study, highlighting the critical decision points where methods often fail (e.g., System Suitability).
Figure 1: Inter-laboratory validation workflow emphasizing the critical System Suitability Test (SST) gate for peak tailing.
Recommended Protocol: The "Universal" HPLC Method
Based on the comparison, the following UHPLC protocol offers the best balance of robustness and transferability for pyridine derivatives. It utilizes a "Silanol Shielding" strategy.[2]
The "Silanol Shielding" Strategy
To prevent the pyridine nitrogen from binding to silanols, we must either:
-
Operate at High pH (> 9.0): De-protonates the pyridine (making it neutral). Requires hybrid-silica columns.
-
Operate at Low pH (< 3.0): Protonates the silanols (making them neutral).
-
Use Ion-Pairing: Add Triethylamine (TEA) or use Ammonium Acetate.
Selected Approach: High pH with Ammonium Bicarbonate (Best peak shape).
Step-by-Step Protocol
Instrument: UHPLC with DAD (Agilent 1290 / Waters Acquity or equivalent).
1. Mobile Phase Preparation:
-
Solvent A (Buffer): 10 mM Ammonium Bicarbonate in water, adjusted to pH 9.5 with Ammonium Hydroxide.
-
Why: High pH ensures pyridine is neutral (un-protonated), eliminating interaction with cationic silanols.
-
-
Solvent B: 100% Acetonitrile (LC-MS Grade).
2. Column Selection:
-
Type: Ethylene-Bridged Hybrid (BEH) C18 or Gemini-NX.
-
Dimensions:
mm, .[3] -
Note: Do NOT use standard silica columns at pH 9.5; they will dissolve.
3. Gradient Parameters:
-
Flow Rate: 0.4 mL/min.
-
Temp: 40°C.
-
Program:
-
0.0 min: 5% B
-
5.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 5% B (Re-equilibration)
-
4. System Suitability Criteria (Self-Validating):
-
Tailing Factor (
): Must be . -
Resolution (
): between nearest impurity and main peak. -
Injection Precision: RSD
(n=5).
Troubleshooting & Causality Logic
When inter-lab data fails, the root cause is usually environmental or instrumental. Use this logic map to diagnose issues specific to pyridine analysis.
Figure 2: Diagnostic logic for troubleshooting pyridine analysis failures.
References
-
BenchChem. (2025).[4][5][6][7] A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. Retrieved from
-
Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting: Silanol Interactions. Retrieved from
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC: Basic Analytes. Retrieved from
-
Phenomenex. (2024). HPLC Tech Tip: Peak Tailing of Basic Analytes and Silanol Suppression. Retrieved from
-
ResearchGate. (2025). Method development and validation for pyridine impurities in pharmaceuticals (ICH Guidelines). Retrieved from
-
LCGC International. (2025). LC Troubleshooting Essentials: Peak Tailing and Ghost Peaks. Retrieved from
Sources
A Senior Application Scientist's Guide to Validating Genotoxic Impurities in Pyridine-Based APIs
In the landscape of pharmaceutical development, ensuring the safety and purity of Active Pharmaceutical Ingredients (APIs) is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of genotoxic impurities (GTIs) in pyridine-based APIs, a class of compounds integral to numerous therapeutic agents. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative regulatory standards.
The pyridine ring, a fundamental scaffold in medicinal chemistry, can, during synthesis, lead to the formation of potentially genotoxic impurities. These impurities, even at trace levels, can pose a significant safety risk by damaging DNA, which may lead to mutations and potentially cancer. Consequently, regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, notably ICH M7, for the assessment and control of these DNA reactive impurities. The core principle of ICH M7 is to limit the intake of such impurities to a Threshold of Toxicological Concern (TTC), often around 1.5 µg per day for long-term treatment, which necessitates highly sensitive and specific analytical methods for their control.
The Challenge: Common GTIs in Pyridine Synthesis
The synthesis of complex pyridine-based APIs often involves reactive intermediates and reagents that can become sources of GTIs. Understanding these formation pathways is critical for developing a robust analytical control strategy. Common classes of GTIs in this context include:
-
Alkylating Agents: Reagents like alkyl halides (e.g., chloropyridines) and sulfonate esters are frequently used in pyridine ring functionalization. Residual amounts of these reagents or their byproducts can act as potent GTIs. For instance, 2-chloropyridine is a known irritant and toxic compound that can be a process-related impurity.
-
Nitro-aromatics: Nitro-pyridines, often used as precursors in the synthesis of amino-pyridines, are a well-known class of mutagenic compounds. Their presence must be carefully monitored.
-
Aromatic Amines: While the final API may be an amino-pyridine derivative, residual starting materials or related byproducts like 2-aminopyridine and 3-aminopyridine can be genotoxic and require control.
-
Catalysts and Reagents: Certain reagents, such as 4-dimethylaminopyridine (DMAP), used as a catalyst, are considered potentially genotoxic and must be monitored in the final API.
Comparative Analysis of Analytical Methodologies
The diverse physicochemical properties of potential GTIs—ranging from volatile and non-polar to non-volatile and highly polar—mean that no single analytical technique is universally applicable. The choice of method must be tailored to the specific impurity. The two most powerful and commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Suitability: GC-MS is the gold standard for the analysis of volatile and semi-volatile thermally stable impurities. The gas chromatograph separates compounds based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides definitive identification and sensitive quantification.
Expert Insight: The primary advantage of GC-MS lies in its high resolving power for complex mixtures of volatile compounds. For pyridine-based GTIs like residual alkyl halides (e.g., 2-chloropyridine) or other volatile starting materials, headspace GC-MS is particularly powerful as it minimizes matrix effects from the non-volatile API. For less volatile but still thermally stable GTIs, direct injection GC-MS can be employed.
The Role of Derivatization: For GTIs that are not sufficiently volatile or have poor chromatographic properties, derivatization can be a crucial step. This involves a chemical reaction to convert the analyte into a more volatile and thermally stable derivative. While effective, this adds complexity and potential for variability, and is often a last resort when a more direct method like LC-MS is not feasible.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle & Suitability: LC-MS, particularly tandem mass spectrometry (LC-MS/MS), is the method of choice for non-volatile, thermally labile, and polar impurities. The liquid chromatograph separates compounds based on their polarity and affinity for the stationary phase, making it highly versatile for a wide range of pharmaceutical compounds.
Expert Insight: Many potential GTIs in pyridine-based API synthesis, such as sulfonate esters, aromatic amines, and larger process intermediates, are not amenable to GC analysis. LC-MS/MS provides the necessary sensitivity and specificity to detect these compounds at the required low levels. The use of tandem mass spectrometry (MS/MS) is critical for minimizing interference from the API and other matrix components, allowing for confident quantification at the parts-per-million (ppm) level.
Head-to-Head Methodology Comparison
The selection of the appropriate analytical technique is a critical decision in method development. The following diagram illustrates a logical workflow for this process.
Caption: General workflow for GTI analytical method validation.
Step-by-Step Validation Protocol (Based on ICH Q2(R1))
This protocol provides a self-validating framework for ensuring the reliability of your GTI analysis.
1. Specificity:
-
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API, other impurities, and degradation products.
-
Procedure:
-
Analyze a blank sample (diluent).
-
Analyze the API sample without the GTI (unspiked).
-
Analyze the API sample spiked with the GTI and other potential impurities.
-
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of the GTI in the blank and unspiked API samples. The peak for the GTI in the spiked sample should be pure and well-resolved.
2. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Objective: To determine the lowest concentration of the GTI that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Procedure:
-
Based on Signal-to-Noise Ratio: Analyze solutions with known low concentrations of the GTI and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Acceptance Criteria: The LOQ must be at or below the control threshold for the GTI.
3. Linearity and Range:
-
Objective: To demonstrate a direct proportional relationship between the concentration of the GTI and the analytical response over a specified range.
-
Procedure: Prepare a series of at least five concentrations of the GTI, typically ranging from the LOQ to 150% of the specification limit. Plot the response versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.
4. Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure: Perform recovery studies by spiking the API with the GTI at a minimum of three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit), with three replicates at each level.
-
Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 80-120% for trace analysis.
5. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range.
-
Intermediate Precision: Assess the effect of random events on precision by having different analysts, using different equipment, on different days.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be within an acceptable limit, typically ≤ 15% at the LOQ.
6. Robustness:
-
Objective: To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small variations to method parameters such as mobile phase composition, flow rate, column temperature, etc., and observe the effect on the results.
-
Acceptance Criteria: The results should remain within the established precision and accuracy criteria, demonstrating the reliability of the method during routine use.
Conclusion
The validation of analytical methods for genotoxic impurities in pyridine-based APIs is a complex but critical task that demands a deep understanding of both analytical chemistry and regulatory expectations. By carefully selecting the most appropriate technique—GC-MS for volatile impurities and LC-MS/MS for non-volatile ones—and performing a thorough validation according to ICH guidelines, pharmaceutical scientists can ensure the safety and quality of their products. This guide provides a framework for making informed decisions and establishing robust, self-validating analytical protocols that can withstand regulatory scrutiny and, most importantly, protect patient health.
References
-
ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]
-
Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1). International Council for Harmonisation (ICH). Available from: [Link]
-
Final ICH M7 Guideline on Genotoxic Impurities published. ECA Academy. Available from: [Link]
-
Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products. PubMed. Available from: [Link]
-
Role of ICH M7 in Impurities Assessment. Freyr Solutions. Available from: [Link]
-
Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. Veeprho. Available from: [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Available from: [Link]
-
GC-MS vs LC-MS for Impurity Testing. ResolveMass Laboratories Inc. Available from: [Link]
-
Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. Available from: [Link]
-
Role of GC-MS and LC-MS/MS in pharmaceutical industry with special reference to Quantification of genotoxic impurities. Longdom Publishing. Available from: [Link]
-
Method categories according to the ICH Q2(R1). MPL Lösungsfabrik. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS. PubMed. Available from: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available from: [Link]
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation (ICH). Available from: [Link]
-
Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. Shimadzu. Available from: [Link]
-
GC method development and validation of genotoxic impurity 1, 3 Dichloro propane, 3-chloro-1-bromopropane and 2Chloro pyridine c. Impactfactor. Available from: [Link]
-
The Determination and Control of Genotoxic Impurities in APIs. Pharmaceutical Technology. Available from: [Link]
- Development and validation of an analytical method for quantification of potential genotoxic impurity 4‐dimethylaminopyridine in linagliptin active pharmaceutical ingredient using Hydro
Personal Protective Equipment (PPE) & Handling Guide: 3-(4-Methylbenzoyl)-4-methylpyridine
Executive Safety Summary
3-(4-Methylbenzoyl)-4-methylpyridine is a functionalized pyridine derivative, typically utilized as a key intermediate in the synthesis of pharmaceutical active ingredients (APIs), such as antihistamines or kinase inhibitors.[1]
As a substituted pyridine, this compound presents a dual-threat profile: chemical irritation (mucous membranes, skin, eyes) and potential systemic toxicity via transdermal absorption. While specific toxicological data for this exact isomer may be limited compared to commodity chemicals, the structural presence of the pyridine ring necessitates handling protocols aligned with Occupational Exposure Band (OEB) 3 or 4 .
Core Directive: Treat as a potent sensitizer and irritant. All handling must prevent inhalation of dust and direct skin contact.[2]
Hazard Analysis & Risk Assessment (The "Why")
To select the correct PPE, we must understand the mechanism of hazard.
| Hazard Class | Risk Mechanism | Critical Control Point |
| Skin Corrosion/Irritation (Category 2) | Pyridine derivatives are lipophilic; they defat skin and penetrate the stratum corneum, facilitating systemic absorption.[1] | Glove Permeation: Standard nitrile offers insufficient breakthrough time for solutions. |
| Serious Eye Damage (Category 2A) | Basic nitrogen lone pair reacts with moisture in the eye, causing rapid pH shifts and corneal opacity. | Sealed Eye Protection: Safety glasses are inadequate for powders; goggles are mandatory. |
| STOT-SE (Respiratory) | Inhalation of fine dust or sublimed vapor causes bronchial spasms and chemical pneumonitis.[1] | Engineering Controls: All open handling must occur inside a certified Fume Hood. |
Critical PPE Specifications (The "What")
Do not rely on generic lab safety rules. The following specifications are calibrated for nitrogen-heterocycle handling .
PPE Selection Matrix
| Protection Zone | Standard Protocol (Solid Handling) | High-Risk Protocol (Solutions/Synthesis) | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Laminate (Silver Shield) Liner under Nitrile Outer Glove | Pyridines can permeate nitrile in <10 mins.[1] Laminate liners provide >4hr breakthrough protection against the carrier solvents (e.g., DCM). |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Face Shield + Goggles | Prevents airborne dust migration to eyes and protects against splash/reaction run-away.[1] |
| Respiratory | Fume Hood Use Mandatory (If hood unavailable: N95/P100) | Full-Face Respirator (OV/P100 Cartridge) | Organic Vapor (OV) filters capture volatile pyridine odors; P100 captures the solid particulate.[1] |
| Body | Lab Coat (Poly/Cotton) | Tyvek® Lab Coat or Apron | Disposable Tyvek prevents chemical retention in fabric fibers, reducing cross-contamination. |
Operational Protocols (The "How")
Workflow 1: Weighing & Transfer (Solid State)
The highest risk of exposure occurs during the transfer of static-prone powders.[1]
-
Engineering Setup: Verify Fume Hood face velocity is 80–100 fpm. Place the balance inside the hood.
-
Static Control: Use an ionizing bar or anti-static gun on the powder before spatulating. Pyridine derivatives can be "sticky" and prone to static flight.
-
The "Clean-Dirty" Hand Rule:
-
Left Hand (Dirty): Holds the chemical container.
-
Right Hand (Clean): Operates the balance and spatula.
-
Never touch the hood sash or face with the "Dirty" hand.
-
-
Decontamination: Immediately wipe the balance area with a methanol-dampened wipe (discarded as hazardous waste) after weighing.
Workflow 2: Reaction Setup & Quenching
-
Glove Layering: Don Silver Shield laminate gloves first, then pull standard nitrile gloves over them for dexterity.
-
Solvent Addition: Add solvent slowly. Pyridines are basic; if the solvent is acidic or if an acid chloride is involved, the exotherm will be immediate.
-
Waste Segregation: Do not mix with oxidizing acids (e.g., Nitric Acid) in the waste stream—risk of violent decomposition.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for PPE selection based on the state of matter and operation type.
Figure 1: Decision logic for PPE selection based on physical state and engineering control availability.[1]
Emergency Response & Disposal
Accidental Exposure
-
Skin Contact: Immediately wash with soap and water for 15 minutes .[3] Do not use alcohol or organic solvents (acetone), as these may increase transdermal absorption of the pyridine ring.
-
Eye Contact: Flush with water/saline for 15 minutes.[2][3][4] Hold eyelids open. Seek ophthalmological evaluation immediately (alkaline-like injury risk).[1]
Disposal Protocols
-
Waste Stream: Non-Halogenated Organic Waste (unless halogenated solvents are used).
-
Labeling: Must explicitly state "Contains Pyridine Derivatives - Potential Sensitizer."[1]
-
Destruction: High-temperature incineration is the preferred method to break down the pyridine heterocycle.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2024). Pocket Guide to Chemical Hazards: Pyridine. Centers for Disease Control and Prevention. [Link]1]
-
Occupational Safety and Health Administration (OSHA). (2024).[4] Occupational Chemical Database: Pyridine. United States Department of Labor. [Link]1]
-
European Chemicals Agency (ECHA). (2024). Substance Information: Pyridine and its derivatives.[3][5][Link]1]
-
PubChem. (2024).[6] Compound Summary: 4-Methylpyridine (Structural Analogue).[1] National Library of Medicine. [Link]1]
-
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards.[7] National Academies Press. [Link]1]
Sources
- 1. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate | C18H16N4O2 | CID 17748019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. 5.imimg.com [5.imimg.com]
- 6. 4-Methylpyridine - Wikipedia [en.wikipedia.org]
- 7. nj.gov [nj.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
